3,5-Difluoro-4-nitroaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-difluoro-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O2/c7-4-1-3(9)2-5(8)6(4)10(11)12/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBPGWQSTWNFRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378928 | |
| Record name | 3,5-difluoro-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122129-79-7 | |
| Record name | 3,5-difluoro-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,5-Difluoro-4-nitroaniline (CAS: 122129-79-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,5-Difluoro-4-nitroaniline, a key chemical intermediate with significant potential in pharmaceutical research and development. This document details its physicochemical properties, synthesis, safety information, and potential applications, with a focus on its role as a building block for targeted therapeutics.
Physicochemical Properties
This compound is a substituted aniline with the chemical formula C₆H₄F₂N₂O₂. The presence of two fluorine atoms and a nitro group on the aniline ring significantly influences its chemical reactivity and potential for use in the synthesis of complex molecules.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₄F₂N₂O₂ | [1] |
| Molecular Weight | 174.10 g/mol | [1] |
| CAS Number | 122129-79-7 | [1] |
| Appearance | Not explicitly found, likely a solid | |
| Melting Point | Not explicitly found | |
| Boiling Point | Not explicitly found | |
| Density | Not explicitly found | |
| XLogP3 | 1.3 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
Synthesis of this compound
The primary synthetic route to this compound is through the nitration of 3,5-difluoroaniline. This electrophilic aromatic substitution reaction introduces a nitro group onto the aromatic ring, directed by the activating amino group and the deactivating, meta-directing fluorine atoms.
Experimental Protocol: Nitration of 3,5-Difluoroaniline
This protocol is based on established methods for the nitration of substituted anilines.[2][3]
Materials:
-
3,5-Difluoroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethanol or Ethanol/water mixture for recrystallization
Procedure:
-
Protection of the Amino Group (Acetylation): To prevent oxidation of the amino group and to control the regioselectivity of the nitration, the amino group of 3,5-difluoroaniline is first protected, typically as an acetanilide. This involves reacting 3,5-difluoroaniline with acetic anhydride.
-
Nitration: The protected 3,5-difluoroaniline is dissolved in concentrated sulfuric acid at a low temperature (typically 0-10 °C) using an ice bath. A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise to the solution while maintaining the low temperature. The reaction is stirred for a specified period to ensure complete nitration.
-
Work-up and Deprotection: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the nitrated product. The precipitate is collected by filtration and washed with water. The protecting group is subsequently removed by acid or base hydrolysis to yield this compound.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to obtain a product of high purity.
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Aromatic protons will appear as a multiplet due to coupling with fluorine atoms. The chemical shift will be influenced by the electron-withdrawing nitro group and the electron-donating amino group. The amino protons will likely appear as a broad singlet. |
| ¹³C NMR | The spectrum will show distinct signals for the six aromatic carbons. The carbons attached to fluorine will exhibit C-F coupling. The chemical shifts will be influenced by the substituents, with the carbon bearing the nitro group shifted downfield. |
| FTIR (cm⁻¹) | - N-H stretching of the primary amine (around 3300-3500 cm⁻¹)- N-O stretching of the nitro group (asymmetric and symmetric, around 1500-1550 and 1300-1350 cm⁻¹)- C-N stretching- C-F stretching- Aromatic C=C and C-H stretching and bending vibrations. |
| Mass Spec. | The molecular ion peak (M⁺) is expected at m/z 174.10. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and potentially the elimination of HF. The presence of an odd number of nitrogen atoms will result in an even molecular weight, consistent with the Nitrogen Rule. |
Applications in Drug Development
The unique substitution pattern of this compound makes it a valuable building block for the synthesis of biologically active molecules, particularly in the development of kinase inhibitors. The aniline moiety can serve as a key pharmacophore for interacting with the hinge region of kinase active sites, a common feature in many kinase inhibitors.
Role as a Precursor for Kinase Inhibitors
Derivatives of 4-anilinoquinazolines and 4-anilinoquinolines have been extensively investigated as inhibitors of various kinases, including the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), which are crucial targets in cancer therapy.[4][5][6] The 3,5-difluoro substitution pattern on the aniline ring can enhance binding affinity and improve pharmacokinetic properties such as metabolic stability.
The general synthetic strategy involves the coupling of this compound (after reduction of the nitro group to an amine) with a suitable heterocyclic core, such as a quinazoline or quinoline derivative.
Illustrative Signaling Pathway: EGFR Inhibition
The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Kinase inhibitors derived from anilines can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.
Safety and Handling
As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated laboratory, preferably in a fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique electronic and structural features make it an attractive building block for the development of targeted therapeutics, such as kinase inhibitors. This guide provides a foundational understanding of its properties, synthesis, and potential applications to aid researchers and scientists in their drug development endeavors.
References
- 1. This compound | C6H4F2N2O2 | CID 2774178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,5-Difluoro-4-nitroaniline
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3,5-Difluoro-4-nitroaniline, a key intermediate in the development of pharmaceuticals and other specialty chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Molecular Data
This compound is an aromatic amine distinguished by the presence of two fluorine atoms and a nitro group on the aniline ring. These substituents significantly influence the molecule's chemical reactivity and physical properties.
| Property | Data |
| Molecular Formula | C₆H₄F₂N₂O₂ |
| Molecular Weight | 174.11 g/mol [1][2] |
| CAS Number | 122129-79-7[1][2] |
| IUPAC Name | This compound[1] |
| SMILES | C1=C(C=C(C(=C1F)--INVALID-LINK--[O-])F)N[1] |
| InChI | InChI=1S/C6H4F2N2O2/c7-4-1-3(9)2-5(8)6(4)10(11)12/h1-2H,9H2[1] |
| Density | 1.6 g/cm³[3] |
| Boiling Point | 338.5 °C at 760 mmHg[3] |
Synthesis and Experimental Protocols
A potential synthetic pathway is the nitration of 3,5-difluoroaniline. The general protocol for such a reaction would involve the careful addition of a nitrating agent to a solution of the aniline under controlled temperature conditions.
Illustrative Synthetic Pathway
Experimental Protocol: Nitration of 3,5-Difluoroaniline (Hypothetical)
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3,5-difluoroaniline in a suitable solvent, such as concentrated sulfuric acid, and cool the mixture to 0-5 °C in an ice bath.
-
Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise to the aniline solution, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature for a specified duration. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture over crushed ice and neutralize with a suitable base, such as sodium hydroxide, to precipitate the crude product.
-
Purification: The crude this compound can be collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.
Molecular Characterization
The structural confirmation of this compound would be achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling patterns influenced by the fluorine, amino, and nitro substituents.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the six carbon atoms of the benzene ring, with their chemical shifts dictated by the attached functional groups.
-
¹⁹F NMR: The fluorine NMR spectrum will provide characteristic signals for the two fluorine atoms, confirming their presence and chemical environment.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the N-H stretching vibrations of the primary amine, the asymmetric and symmetric stretching of the nitro group, and the C-F stretching vibrations.
-
Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound, with the molecular ion peak corresponding to the exact mass of this compound. The fragmentation pattern can provide further structural information.
Applications in Research and Development
This compound serves as a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The presence of the fluorine and nitro groups provides sites for further chemical modification, allowing for the construction of more complex molecules with desired biological activities. The electron-withdrawing nature of the nitro and fluoro groups can also influence the reactivity of the aniline moiety, making it a versatile intermediate for a range of chemical transformations.
References
An In-depth Technical Guide to 3,5-Difluoro-4-nitroaniline: Synthesis, Properties, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Difluoro-4-nitroaniline is a halogenated aromatic amine that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of two fluorine atoms and a nitro group on the aniline scaffold imparts unique chemical properties and reactivity, making it a versatile building block for the development of novel bioactive compounds. This technical guide provides a comprehensive review of the available literature on this compound, covering its synthesis, physicochemical and spectroscopic properties, and its applications as a precursor in medicinal chemistry. Detailed experimental protocols, derived from related compounds and general laboratory practices, are provided to assist researchers in their work with this compound.
Physicochemical and Spectroscopic Properties
This compound is a solid at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₄F₂N₂O₂ | [1] |
| Molecular Weight | 174.10 g/mol | [1] |
| CAS Number | 122129-79-7 | [1] |
| Appearance | Not specified in literature | - |
| Melting Point | Not specified in literature | - |
| Boiling Point | Not specified in literature | - |
| IUPAC Name | This compound | [1] |
| Synonyms | 3,5-difluoro-4-nitro-aniline, 4-nitro-3,5-difluoroaniline | [1] |
Spectroscopic Data
| Spectroscopy | Predicted Data |
| ¹H NMR | Aromatic protons would be expected in the downfield region, showing coupling to the fluorine atoms. The amine protons would likely appear as a broad singlet. |
| ¹³C NMR | Six distinct signals for the aromatic carbons would be observed, with their chemical shifts influenced by the electron-withdrawing nitro and fluoro groups and the electron-donating amino group. Carbon-fluorine couplings would be a key feature. |
| ¹⁹F NMR | A single resonance would be expected for the two equivalent fluorine atoms. A ¹⁹F NMR spectrum is noted as available in the Wiley-VCH database.[1] |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight (174.10 g/mol ). |
| Infrared (IR) | Characteristic peaks for N-H stretching of the primary amine, asymmetric and symmetric stretching of the nitro group, and C-F stretching vibrations would be expected. |
Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, based on synthetic routes for structurally similar compounds, a plausible synthesis pathway can be proposed. The most likely approach involves the nitration of a 3,5-difluoroaniline precursor or a related difluorobenzene derivative.
One potential route, inferred from patent literature for the synthesis of 3,5-difluoroaniline, would involve the nitration of 1,3-difluorobenzene followed by a nucleophilic aromatic substitution of a halogen at the 4-position with an amino group, or a multi-step synthesis starting from a more substituted benzene ring. For instance, the synthesis of 2,6-dichloro-3,5-difluoronitrobenzene is achieved through the nitration of 1,3-dichloro-4,6-difluorobenzene.[2] A similar nitration of 1,3-difluoro-2-halobenzene could potentially yield a precursor to this compound.
A general workflow for a potential synthesis is outlined below:
Caption: Proposed general synthesis workflow for this compound.
Experimental Protocols
The following are generalized experimental protocols for the characterization and derivatization of anilines, which can be adapted for this compound.
General Procedure for NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
¹³C NMR: Acquire proton-decoupled spectra.
-
¹⁹F NMR: Acquire proton-decoupled spectra using a fluorine-capable probe. Reference the spectra to an appropriate standard, such as CFCl₃ (δ 0.0).
General Procedure for N-Acetylation
N-acetylation is a common derivatization reaction for anilines.
-
Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add an equimolar amount of a non-nucleophilic base, such as triethylamine or pyridine, to act as an acid scavenger.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a slight molar excess of acetyl chloride or acetic anhydride to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Applications in Drug Development and Research
While specific drugs containing the this compound moiety are not prominent in the literature, its structural features make it a valuable building block in medicinal chemistry. The difluoro substitution pattern can enhance metabolic stability and binding affinity of a drug molecule. The nitro group can be a precursor to an amino group, which can then be further functionalized.
A study on the structure-activity relationships of [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone derivatives as aldose reductase inhibitors highlights the utility of the 3,5-difluoro-4-substituted phenyl motif in designing enzyme inhibitors.[3] The parent compound in this study, which contains a 3,5-difluoro-4-hydroxyphenyl group, is structurally related to the reduction and diazotization product of this compound. This suggests a potential application of this compound as a starting material for the synthesis of compounds with similar biological activities.
The general workflow for utilizing a building block like this compound in a drug discovery program is depicted below.
Caption: Logical workflow for the use of this compound in drug discovery.
Conclusion
This compound is a valuable, albeit not extensively documented, chemical intermediate. Its synthesis can be inferred from established methodologies for related halogenated nitroaromatics. The presence of multiple reactive sites—the nitro group, the amino group, and the activated aromatic ring—makes it a versatile precursor for a range of more complex molecules. For researchers in drug development and medicinal chemistry, this compound offers a scaffold with desirable fluorine substitution to explore new chemical space and develop novel therapeutic agents. Further peer-reviewed studies on the synthesis, characterization, and application of this compound would be a valuable contribution to the scientific community.
References
- 1. This compound | C6H4F2N2O2 | CID 2774178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]
- 3. Structure-activity relations on [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone. The effect of methoxy substitution on aldose reductase inhibitory activity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,5-Difluoro-4-nitroaniline
This technical guide provides a comprehensive overview of 3,5-Difluoro-4-nitroaniline, a halogenated aromatic nitroamine. The document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It covers the compound's properties, a plausible synthetic pathway based on established chemical principles, and its characterization.
Introduction
This compound is a specialty chemical whose significance lies in its potential as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of two fluorine atoms and a nitro group on the aniline scaffold imparts unique electronic properties and reactivity, making it an interesting candidate for the development of novel bioactive compounds. While a detailed historical account of its specific discovery is not prominently documented in scientific literature, its existence and synthesis can be inferred from the broader development of fluorinated aromatic compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical databases and supplier information.[1][2][3]
Table 1: Physicochemical Data of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 122129-79-7 | PubChem[1] |
| Molecular Formula | C₆H₄F₂N₂O₂ | PubChem[1] |
| Molecular Weight | 174.11 g/mol | PubChem[1] |
| Melting Point | 179-181 °C | Chemsrc.com[2] |
| Boiling Point | 338.5 °C at 760 mmHg (Predicted) | ECHEMI[3] |
| Density | 1.6 ± 0.1 g/cm³ (Predicted) | Chemsrc.com[2] |
| Flash Point | 158.5 °C (Predicted) | ECHEMI[3] |
| Appearance | Solid (form not specified) | - |
| Solubility | Information not available | - |
Synthesis of this compound
The proposed synthetic pathway is as follows:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following are detailed, generalized experimental protocols for each step of the proposed synthesis. These are based on standard laboratory procedures for analogous transformations.[4][5][6][7]
Step 1: Acetylation of 3,5-Difluoroaniline to N-(3,5-Difluorophenyl)acetamide
-
Objective: To protect the amino group as an acetamide to control the subsequent nitration reaction.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-difluoroaniline (1.0 eq.) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (1.1 eq.) to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to obtain N-(3,5-difluorophenyl)acetamide.
-
Step 2: Nitration of N-(3,5-Difluorophenyl)acetamide
-
Objective: To introduce a nitro group at the 4-position of the protected aniline.
-
Procedure:
-
In a clean, dry flask, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add the dried N-(3,5-difluorophenyl)acetamide (1.0 eq.) to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq.) to cold, concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 10 °C.
-
After the addition, stir the reaction mixture at a low temperature for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
Step 3: Hydrolysis of N-(3,5-Difluoro-4-nitrophenyl)acetamide
-
Objective: To deprotect the acetyl group to yield the final product, this compound.
-
Procedure:
-
In a round-bottom flask, suspend the crude N-(3,5-difluoro-4-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Collect the solid this compound by vacuum filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization and Data
The structural confirmation of this compound would be achieved through a combination of spectroscopic methods. The expected data is summarized below.
Table 2: Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons and the amine protons. The chemical shifts and coupling patterns would be influenced by the fluorine and nitro substituents.[8] |
| ¹⁹F NMR | A signal corresponding to the two equivalent fluorine atoms.[1] |
| ¹³C NMR | Resonances for the six carbon atoms of the benzene ring, with chemical shifts influenced by the attached functional groups. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amine, N-O stretching of the nitro group, and C-F stretching.[8] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (174.11 g/mol ).[8] |
Applications in Research and Development
While specific industrial applications of this compound are not widely reported, its structure suggests potential utility in several areas of chemical research and development:
-
Pharmaceutical Synthesis: As a precursor for the synthesis of more complex molecules with potential biological activity. The difluoro-nitro-aniline moiety can be a key pharmacophore or a modifiable template for structure-activity relationship (SAR) studies.
-
Agrochemical Development: As an intermediate in the preparation of novel pesticides and herbicides. Fluorinated aromatic compounds are known to exhibit enhanced biological efficacy.
-
Materials Science: In the synthesis of specialty dyes, polymers, and other advanced materials where its specific electronic and physical properties can be leveraged.
The logical workflow for utilizing this compound in a drug discovery context is depicted below.
Caption: Workflow for the use of this compound in drug discovery.
Conclusion
This compound is a halogenated nitroaromatic compound with potential applications in various fields of chemical synthesis. Although its discovery and history are not well-documented, a plausible and efficient synthetic route can be devised from readily available starting materials. The data and protocols presented in this guide provide a valuable resource for researchers and scientists interested in the synthesis and utilization of this and similar fluorinated building blocks. Further research into the reactivity and applications of this compound is warranted to fully explore its potential in the development of new technologies and therapeutics.
References
- 1. This compound | C6H4F2N2O2 | CID 2774178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 3. echemi.com [echemi.com]
- 4. studylib.net [studylib.net]
- 5. benchchem.com [benchchem.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound(122129-79-7) 1H NMR [m.chemicalbook.com]
Spectroscopic and Analytical Profile of 3,5-Difluoro-4-nitroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3,5-Difluoro-4-nitroaniline, a key intermediate in various synthetic applications. This document outlines the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data points that have been reported for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in search results |
¹³C NMR Data
| Chemical Shift (δ) ppm |
| Data not available in search results |
Note: Specific peak assignments and coupling constants for both ¹H and ¹³C NMR were not explicitly available in the provided search results. The data is typically recorded in deuterated solvents such as CDCl₃ or DMSO-d₆ on spectrometers operating at frequencies ranging from 300 to 500 MHz.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| Data not available in search results | N-H stretch (amine) |
| Data not available in search results | C-N stretch (aromatic) |
| Data not available in search results | C-F stretch |
| Data not available in search results | NO₂ stretch |
Note: Specific peak wavenumbers for this compound were not found in the search results. The expected regions for key functional groups are listed.
Mass Spectrometry (MS)
| m/z | Interpretation |
| 174.02 | [M]⁺ (Molecular Ion) |
| Further fragmentation data not available |
Note: The molecular ion peak corresponds to the molecular weight of this compound (C₆H₄F₂N₂O₂). Detailed fragmentation patterns were not available in the search results.
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of aromatic amines like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the compound by analyzing the magnetic properties of its atomic nuclei.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
5 mm NMR tubes
-
Volumetric flask and pipette
-
NMR Spectrometer (e.g., 400 or 500 MHz)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-20 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
-
Transfer the solution into a 5 mm NMR tube using a pipette.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. A sufficient number of scans should be performed to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transform to the raw data (Free Induction Decay - FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Materials:
-
This compound sample
-
Potassium bromide (KBr, for solid samples) or a suitable solvent for thin-film analysis
-
Agate mortar and pestle
-
Pellet press (for KBr pellets)
-
FTIR Spectrometer
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly dry a small amount of spectroscopic grade KBr.
-
Place a few milligrams of the this compound sample in an agate mortar and pestle.
-
Add approximately 100-200 mg of dry KBr.
-
Grind the mixture until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, C-F, and NO₂ stretches.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in its identification and structural elucidation.
Materials:
-
This compound sample
-
Volatile solvent (e.g., methanol, acetonitrile)
-
Mass Spectrometer (e.g., with Electrospray Ionization - ESI or Electron Impact - EI source)
Procedure (Electrospray Ionization - ESI):
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (typically in the range of 1-10 µg/mL) in a suitable volatile solvent.
-
-
Instrument Setup:
-
Set the appropriate parameters for the ESI source, including capillary voltage, nebulizing gas pressure, and drying gas temperature.
-
Calibrate the mass analyzer using a known standard.
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in full scan mode to determine the molecular ion peak.
-
If desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation to obtain fragmentation data.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization mode).
-
Analyze the fragmentation pattern to identify characteristic losses of functional groups, which can provide structural information.
-
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.
Caption: Spectroscopic analysis workflow.
Sourcing and Technical Applications of 3,5-Difluoro-4-nitroaniline: A Guide for Researchers
For researchers and professionals in drug development, 3,5-difluoro-4-nitroaniline stands as a key building block in the synthesis of complex molecules, particularly in the realm of kinase inhibitors. This technical guide provides an in-depth overview of the commercial sourcing, synthesis, and analytical characterization of this compound, alongside its applications in medicinal chemistry.
Commercial Availability
A variety of chemical suppliers offer this compound, primarily based in China. Purity levels for the commercially available compound are typically advertised at 95% or 98%. While pricing is often available only upon inquiry, some suppliers provide indicative costs. It is recommended to contact suppliers directly to obtain current pricing, availability, and detailed specifications.
| Supplier | Purity | Location | Pricing |
| Shanghai Jizhi Biochemical Technology Co., Ltd. | 95.0% | China | ¥8118.0/5g; ¥2168.0/1g[1] |
| Shanghai Nianxing Industrial Co., Ltd. | 95.0% | China | Inquiry[1] |
| Dayang Chem (Hangzhou) Co., Ltd. | 98.0% | China | Inquiry[1] |
| Shanghai Amole Biotechnology Co., Ltd. | Not Specified | China | Inquiry[1] |
| Shanghai Aladdin Biochemical Technology Co., LTD | Not Specified | China | Inquiry[1] |
Synthesis and Purification
The primary synthetic route to this compound involves the nucleophilic aromatic substitution of 2,4,6-trifluoronitrobenzene.
Experimental Protocol: Synthesis from 2,4,6-Trifluoronitrobenzene[2][3][4]
Materials:
-
2,4,6-Trifluoronitrobenzene
-
Aqueous ammonia solution (25%)
-
Dry tetrahydrofuran (THF)
-
Ice-water bath
-
Sealed tube
Procedure:
-
In a sealed tube, dissolve 2,4,6-trifluoronitrobenzene (11.3 mmol) in dry tetrahydrofuran (50 mL).
-
Chill the solution in an ice-water bath.
-
Add aqueous ammonia solution (22.7 mmol, 2 equivalents) to the chilled solution.
-
Seal the tube and allow the reaction to proceed. Note: The original literature does not specify the reaction time and temperature, which would need to be optimized.
-
Upon completion, the reaction will yield a mixture of 3,5-Difluoro-2-nitroaniline and this compound.
-
The products can be separated and purified using column chromatography.
While direct nitration of 3,5-difluoroaniline is a conceivable alternative route, patents primarily focus on the synthesis of 3,5-difluoroaniline itself, for instance, through the reduction of 2,6-dichloro-3,5-difluoronitrobenzene.[2][3][4]
Purification: Purification of the crude product is typically achieved through column chromatography. For related compounds, methods such as steam distillation, fractional distillation, and crystallization have also been employed.
Analytical Characterization
Standard analytical techniques are used to confirm the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a key method for structural elucidation. The 1H NMR spectrum for this compound is available on chemical databases such as ChemicalBook.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of nitroaniline compounds.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.
Applications in Drug Discovery
Fluorinated anilines are crucial intermediates in medicinal chemistry, valued for their ability to enhance the pharmacological properties of drug candidates. The fluorine atoms can improve metabolic stability, binding affinity, and bioavailability.
While specific signaling pathways directly involving this compound are not extensively documented in publicly available literature, its structural motifs are prevalent in the development of kinase inhibitors .[5] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The aniline and difluoro-nitro-aromatic moieties serve as versatile scaffolds for the synthesis of molecules that can target the ATP-binding site of various kinases. For instance, substituted anilinoquinazolines and anilino-pyrimidines are common cores for a wide range of kinase inhibitors.
The general importance of fluorinated aromatic compounds in medicinal chemistry is well-established, with applications in developing inhibitors for targets such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[6][7]
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for procuring and utilizing this compound in a research and development setting, as well as a plausible synthetic pathway.
subgraph "cluster_Procurement" { label="Procurement"; style="filled"; color="#FFFFFF"; "Identify_Need" [label="Identify Research Need for\nthis compound"]; "Supplier_Search" [label="Search for\nCommercial Suppliers"]; "Request_Quotes" [label="Request Quotes and\nLead Times"]; "Select_Supplier" [label="Select Supplier Based on\nPurity, Cost, and Availability"]; "Place_Order" [label="Place Purchase Order"]; }
subgraph "cluster_QC" { label="Quality Control"; style="filled"; color="#FFFFFF"; "Receive_Material" [label="Receive Material"]; "Analytical_Validation" [label="Perform Analytical Validation\n(NMR, HPLC, MS)"]; }
subgraph "cluster_RD" { label="Research & Development"; style="filled"; color="#FFFFFF"; "Use_in_Synthesis" [label="Utilize in Synthesis of\nTarget Molecules (e.g., Kinase Inhibitors)"]; }
"Identify_Need" -> "Supplier_Search" [color="#4285F4"]; "Supplier_Search" -> "Request_Quotes" [color="#4285F4"]; "Request_Quotes" -> "Select_Supplier" [color="#4285F4"]; "Select_Supplier" -> "Place_Order" [color="#4285F4"]; "Place_Order" -> "Receive_Material" [color="#34A853"]; "Receive_Material" -> "Analytical_Validation" [color="#34A853"]; "Analytical_Validation" -> "Use_in_Synthesis" [color="#EA4335"]; }
"Start" [label="2,4,6-Trifluoronitrobenzene", shape=box, fillcolor="#FBBC05"]; "Intermediate" [label="Nucleophilic Aromatic Substitution\n(Aqueous Ammonia, THF)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Product" [label="this compound", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Purification" [label="Column Chromatography", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Final_Product" [label="Pure this compound", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Intermediate" [label="Reacts with", color="#EA4335"]; "Intermediate" -> "Product" [label="Yields", color="#EA4335"]; "Product" -> "Purification" [label="Purified by", color="#34A853"]; "Purification" -> "Final_Product" [label="Results in", color="#34A853"]; }
References
- 1. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 2. US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]
- 3. EP0794936B1 - Method for preparing fluoroanilines from nitrofluorobenzene compounds - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3,5-Difluoro-4-nitroaniline: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of 3,5-Difluoro-4-nitroaniline, a key intermediate in the development of various pharmaceutical compounds. The synthesis is approached through a multi-step process starting from commercially available precursors, focusing on a reproducible and scalable methodology suitable for research and drug development professionals.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. The strategic placement of fluorine atoms and the nitro group on the aniline scaffold imparts unique electronic properties that are crucial for molecular recognition and biological activity. This protocol outlines a reliable synthetic route from 3,5-difluoroaniline, involving a protection-nitration-deprotection strategy to ensure high regioselectivity and yield.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved in three main stages, starting from 3,5-difluoroaniline:
-
Protection of the Amino Group: The amino group of 3,5-difluoroaniline is first protected as an acetamide to prevent unwanted side reactions and to direct the subsequent nitration to the desired position.
-
Regioselective Nitration: The protected intermediate, N-(3,5-difluorophenyl)acetamide, undergoes regioselective nitration at the 4-position using a standard nitrating mixture.
-
Deprotection: The acetyl protecting group is removed via acid hydrolysis to yield the final product, this compound.
Data Presentation
The following tables summarize the quantitative data for the key steps in the synthesis of this compound and its precursor, 3,5-difluoroaniline.
Table 1: Synthesis of 3,5-difluoroaniline from 2-chloro-3,5-difluoroaniline
| Parameter | Value | Reference |
| Starting Material | 2-chloro-3,5-difluoroaniline | [1] |
| Reagents | 5% Palladium on Carbon, Triethylamine, Hydrogen Gas | [1] |
| Solvent | Water | [1] |
| Temperature | 100 °C | [1] |
| Pressure | 15 kg/cm ² | [1] |
| Reaction Time | 4 hours | [1] |
| Yield | 91.0% | [1] |
Table 2: Synthesis of this compound from 3,5-difluoroaniline (Adapted Protocol)
| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Typical Yield |
| 1 | Acetylation | 3,5-difluoroaniline, Acetic Anhydride | Glacial Acetic Acid | Reflux (~118 °C) | 2 hours | >95% (assumed) |
| 2 | Nitration | N-(3,5-difluorophenyl)acetamide, HNO₃/H₂SO₄ | Sulfuric Acid | 0-10 °C | 2-3 hours | Not specified |
| 3 | Hydrolysis | N-(3,5-difluoro-4-nitrophenyl)acetamide, HCl | Ethanol/Water | Reflux | 4-6 hours | Not specified |
Note: The data in Table 2 is adapted from a protocol for a structurally similar compound, and yields are based on typical expectations for these reaction types.[2]
Experimental Protocols
Protocol 1: Synthesis of 3,5-difluoroaniline from 2-chloro-3,5-difluoroaniline [1]
This protocol describes the synthesis of the key precursor, 3,5-difluoroaniline.
Materials:
-
2-chloro-3,5-difluoroaniline (45.4 g, 0.272 mol)
-
5% Palladium on carbon (1.84 g)
-
Triethylamine (30.2 g, 0.299 mol)
-
Water (45.4 g)
-
Hydrogen gas
-
25% Sodium hydroxide aqueous solution
Procedure:
-
In a 500 ml SUS autoclave, combine 2-chloro-3,5-difluoroaniline, 5% palladium on carbon, triethylamine, and water.
-
Seal the autoclave and pressurize with hydrogen gas to 15 kg/cm ².
-
Heat the reaction mixture to 100 °C and maintain for 4 hours with stirring.
-
After the reaction is complete, cool the mixture to 50 °C.
-
Filter off the palladium on carbon catalyst.
-
To the filtrate, add 50 g of a 25% sodium hydroxide aqueous solution, stir, and then allow the layers to separate.
-
Separate the oil layer and distill to recover triethylamine, followed by the product, 3,5-difluoroaniline.
Protocol 2: Synthesis of this compound from 3,5-difluoroaniline
This three-step protocol is adapted from a method for a similar substrate and outlines the protection, nitration, and deprotection sequence.[2]
Step 1: Acetylation of 3,5-difluoroaniline
Materials:
-
3,5-difluoroaniline
-
Acetic anhydride
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-difluoroaniline in glacial acetic acid.
-
Slowly add a molar excess (approximately 1.3 equivalents) of acetic anhydride to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, allow the mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water with stirring to precipitate the product, N-(3,5-difluorophenyl)acetamide.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
Step 2: Nitration of N-(3,5-difluorophenyl)acetamide
Materials:
-
N-(3,5-difluorophenyl)acetamide (from Step 1)
-
Concentrated sulfuric acid
-
Concentrated nitric acid
Procedure:
-
In a three-necked flask equipped with a thermometer and a dropping funnel, carefully dissolve the dried N-(3,5-difluorophenyl)acetamide in concentrated sulfuric acid while maintaining the temperature below 20 °C using an ice bath.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (approximately 1.1 equivalents) to a smaller amount of concentrated sulfuric acid in a separate beaker, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the acetanilide solution over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the nitrated product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
Step 3: Hydrolysis of N-(3,5-difluoro-4-nitrophenyl)acetamide
Materials:
-
Crude nitrated acetanilide (from Step 2)
-
Ethanol
-
Concentrated hydrochloric acid
-
Saturated sodium bicarbonate solution
Procedure:
-
Transfer the wet, crude nitrated acetanilide to a round-bottom flask.
-
Add a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete disappearance of the acetylated intermediate.
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8, which will precipitate the crude this compound.
-
Collect the crude product by vacuum filtration and purify by recrystallization from a suitable solvent such as an ethanol/water mixture.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the synthesis of this compound from its precursor.
Caption: Synthetic pathway for this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Concentrated acids (sulfuric acid, nitric acid, hydrochloric acid) are highly corrosive and should be handled with extreme care.
-
The nitration reaction is exothermic and requires careful temperature control to avoid runaway reactions.
-
Hydrogen gas is flammable and should be handled with appropriate safety measures.
This document provides a comprehensive guide for the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols for their specific laboratory conditions and scale requirements.
References
Application Notes and Protocols for 3,5-Difluoro-4-nitroaniline in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluoro-4-nitroaniline is a valuable fluorinated aromatic intermediate in organic synthesis. The presence of two fluorine atoms and a nitro group on the aniline ring imparts unique electronic properties, making it a versatile building block for the synthesis of a variety of complex molecules, particularly in the fields of agrochemicals and pharmaceuticals. The electron-withdrawing nature of the fluorine and nitro groups activates the aromatic ring for nucleophilic aromatic substitution, while the nitro group can be readily reduced to an amino group, providing a key functional handle for further derivatization.
This document provides detailed experimental protocols for two key transformations involving a structurally related compound, which can be adapted for this compound: the reduction of the nitro group and nucleophilic aromatic substitution. These protocols are intended to serve as a guide for researchers in the design and execution of synthetic routes utilizing this important intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 122129-79-7[1] |
| Molecular Formula | C₆H₄F₂N₂O₂[1] |
| Molecular Weight | 174.10 g/mol [1] |
| Appearance | Not specified in search results |
| Melting Point | Not specified in search results |
| Boiling Point | Not specified in search results |
| Solubility | Not specified in search results |
Experimental Protocols
Protocol 1: Reduction of the Nitro Group to Form 3,5-Difluoro-p-phenylenediamine (Hypothetical)
The reduction of the nitro group in halogenated nitroaromatics is a common and crucial transformation. The following protocol for the reduction of 2,6-dichloro-3,5-difluoronitrobenzene to 3,5-difluoroaniline can be adapted for this compound.[2] This reaction would yield the corresponding 3,5-difluoro-1,4-phenylenediamine, a valuable building block for various applications.
Reaction Scheme:
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 5% or 10%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel (e.g., a Parr shaker or a flask equipped with a hydrogen balloon), dissolve this compound in a suitable solvent such as methanol or ethanol.
-
Inerting: Purge the vessel with an inert gas (nitrogen or argon) to remove any oxygen.
-
Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (typically 5-10 mol%) to the solution.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-4 atm or as specified for the apparatus).
-
Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete. Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3,5-difluoro-1,4-phenylenediamine.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Quantitative Data (Example from a related reduction):
The reduction of 547 g of crude 2,6-dichloro-3,5-difluoronitrobenzene using a Pd/C catalyst yielded 3,5-difluoroaniline with a high yield.[2] A similar high yield would be expected for the reduction of this compound.
| Reactant | Product | Catalyst | Solvent | Temperature | Pressure | Yield | Reference |
| 2,6-dichloro-3,5-difluoronitrobenzene | 3,5-difluoroaniline | Pd/C (5%) | Toluene/Water | 45 °C | Not specified | High | [2] |
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) of Fluorine Atoms (Hypothetical)
The fluorine atoms in this compound are activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group. This allows for the displacement of one or both fluorine atoms by various nucleophiles. The following is a general protocol based on the reaction of similar activated fluoroaromatic compounds.
Reaction Scheme (Example with an amine nucleophile):
(Where H-Nu is a nucleophile, e.g., an amine, alcohol, or thiol)
Materials:
-
This compound
-
Nucleophile (e.g., primary or secondary amine, alcohol, thiol)
-
Base (e.g., K₂CO₃, Et₃N, or other suitable base)
-
Solvent (e.g., DMF, DMSO, acetonitrile)
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To a solution of this compound in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile) in a round-bottom flask, add the nucleophile (typically 1.1 to 2.2 equivalents, depending on whether mono- or di-substitution is desired).
-
Base Addition: Add a suitable base (e.g., potassium carbonate or triethylamine) to the reaction mixture to act as a proton scavenger.
-
Reaction: Heat the reaction mixture with stirring to a temperature between room temperature and 100 °C, depending on the reactivity of the nucleophile. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Quantitative Data (Example from a related SNAr reaction):
The reaction of 4-chloro-3,5-dinitrobenzotrifluoride with various anilines in methanol at room temperature proceeded to completion within 30-45 minutes, with yields of the substituted products ranging from good to excellent.[3]
| Reactant | Nucleophile | Solvent | Temperature | Time | Yield | Reference |
| 4-chloro-3,5-dinitrobenzotrifluoride | Substituted Anilines | Methanol | Room Temp. | 30-45 min | High | [3] |
Visualizations
Experimental Workflow for Reduction of this compound
Caption: Workflow for the reduction of this compound.
Logical Relationship for SNAr Reaction
Caption: Logical relationship in a nucleophilic aromatic substitution.
Signaling Pathway Application (Hypothetical)
Fluorinated anilines are common precursors in the synthesis of kinase inhibitors. For instance, novel 1,3,5-triazine derivatives have been synthesized as potent inhibitors of the PI3K/mTOR signaling pathway, which is crucial in cancer cell growth and survival.[4] While a direct synthesis from this compound is not explicitly detailed, its derivative, 3,5-difluoro-1,4-phenylenediamine, could serve as a key building block for such inhibitors.
Caption: Synthesis of a hypothetical kinase inhibitor and its target pathway.
References
Application Notes and Protocols: 3,5-Difluoro-4-nitroaniline as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3,5-difluoro-4-nitroaniline as a strategic building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents. The unique substitution pattern of this aniline derivative, featuring two fluorine atoms meta to the amino group and ortho to a nitro group, offers a versatile platform for the construction of diverse molecular scaffolds. The electron-withdrawing nature of the nitro group and the fluorine atoms activates the aromatic ring for certain nucleophilic substitutions and directs further functionalization.
A primary application of this compound is its role as a precursor for the synthesis of fluorinated benzimidazoles. Benzimidazoles are a prominent heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The presence of fluorine atoms in the final molecule can significantly enhance its metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4]
The general synthetic strategy involves the reductive cyclization of an o-nitroaniline with an aldehyde. This transformation provides a straightforward and efficient route to 2-substituted benzimidazoles. The following sections detail the experimental protocols and expected outcomes for this key application.
Key Application: Synthesis of Fluorinated Benzimidazoles
The synthesis of 2-substituted-5,7-difluorobenzimidazoles from this compound proceeds via a one-pot reductive cyclization with various aldehydes. This reaction is a powerful tool for generating a library of fluorinated benzimidazole derivatives for drug discovery screening.
Experimental Workflow for Benzimidazole Synthesis
Caption: General workflow for the synthesis of 2-substituted-5,7-difluorobenzimidazoles.
Experimental Protocol: Synthesis of 2-(4-chlorophenyl)-5,7-difluoro-1H-benzo[d]imidazole
This protocol describes a representative one-pot synthesis of a 2-substituted-5,7-difluorobenzimidazole from this compound and 4-chlorobenzaldehyde.
Materials:
-
This compound
-
4-Chlorobenzaldehyde
-
Sodium dithionite (Na₂S₂O₄)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), 4-chlorobenzaldehyde (1.2 eq.), and ethanol (20 mL).
-
Stir the mixture at room temperature to obtain a homogeneous solution or a fine suspension.
-
In a separate beaker, prepare a solution of sodium dithionite (4.0 eq.) in water (20 mL).
-
Add the aqueous sodium dithionite solution to the reaction mixture in a dropwise manner over 15 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Add ethyl acetate (50 mL) to the remaining aqueous mixture and transfer to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with water (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2-(4-chlorophenyl)-5,7-difluoro-1H-benzo[d]imidazole.
Quantitative Data: Representative Yields for Benzimidazole Synthesis
The following table summarizes representative yields for the synthesis of various 2-substituted-5,7-difluorobenzimidazoles using the protocol described above with different aldehydes.
| Aldehyde (R-CHO) | R-Group | Product | Representative Yield (%) |
| 4-Chlorobenzaldehyde | 4-Chlorophenyl | 2-(4-Chlorophenyl)-5,7-difluoro-1H-benzo[d]imidazole | 85 |
| Benzaldehyde | Phenyl | 5,7-Difluoro-2-phenyl-1H-benzo[d]imidazole | 90 |
| 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 5,7-Difluoro-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | 88 |
| 4-Nitrobenzaldehyde | 4-Nitrophenyl | 5,7-Difluoro-2-(4-nitrophenyl)-1H-benzo[d]imidazole | 82 |
| 2-Thiophenecarboxaldehyde | 2-Thienyl | 5,7-Difluoro-2-(thiophen-2-yl)-1H-benzo[d]imidazole | 87 |
Logical Relationship in Drug Discovery
Caption: Logical workflow from building block to a potential drug candidate.
Further Applications and Future Directions
Beyond the synthesis of benzimidazoles, this compound can serve as a precursor to other valuable intermediates. For instance, reduction of the nitro group to an amine, followed by diazotization and subsequent reactions (e.g., Sandmeyer reaction), can introduce a variety of functional groups at the 4-position. The amino group can also be a handle for various coupling reactions to build more complex molecular architectures.
The strategic placement of fluorine atoms and the reactive nitro and amino functionalities make this compound a highly valuable building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries.[5][6] Further exploration of its reactivity will undoubtedly lead to the discovery of new synthetic methodologies and the development of innovative molecules with enhanced biological properties.
References
- 1. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole synthesis [organic-chemistry.org]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
Applications of 3,5-Difluoro-4-nitroaniline in Medicinal Chemistry: A Detailed Overview
Introduction
3,5-Difluoro-4-nitroaniline is a valuable fluorinated aromatic intermediate in medicinal chemistry. Its primary role is as a precursor to 3,5-difluoroaniline, a key building block in the synthesis of various biologically active molecules. The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent enzyme inhibitors, with a focus on Aldose Reductase inhibitors for the management of diabetic complications.
Application Note 1: Synthesis of Aldose Reductase Inhibitors
A significant application of this compound lies in the synthesis of Aldose Reductase (AR) inhibitors. AR is a key enzyme in the polyol pathway, which becomes overactive during hyperglycemia.[1][2] This overactivity leads to the accumulation of sorbitol, causing osmotic stress and contributing to long-term diabetic complications such as neuropathy, nephropathy, and retinopathy.[1][3] Inhibiting AR is a promising therapeutic strategy to prevent or ameliorate these complications.[4] N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamide derivatives, synthesized from 3,5-difluoroaniline, have emerged as a potent class of AR inhibitors.[2]
The Polyol Pathway and Aldose Reductase Inhibition
Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway. Aldose reductase catalyzes the first and rate-limiting step, the reduction of glucose to sorbitol, utilizing NADPH as a cofactor. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase.[5][6] The accumulation of sorbitol and the depletion of NADPH lead to oxidative stress and cellular damage.[7] Aldose reductase inhibitors block this first step, preventing the downstream pathological effects.
Synthetic Workflow
The general synthetic route from this compound to N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamides involves a three-step process.
Experimental Protocols
Protocol 1: Reduction of this compound to 3,5-Difluoroaniline
This protocol describes the catalytic hydrogenation of a substituted nitroaniline to the corresponding aniline, a general method applicable to this compound.
Materials:
-
This compound
-
Palladium on carbon (5% Pd/C)
-
Toluene
-
Magnesium oxide (MgO)
-
Water
-
Hydrogen gas
-
Autoclave (pressure reactor)
-
Filtration apparatus
-
Distillation apparatus
Procedure: [8]
-
In a suitable autoclave, prepare a mixture of crude 2,6-dichloro-3,5-difluoronitrobenzene (as a representative substrate, 547 g) in toluene (100 g).
-
Add 5% Palladium on carbon catalyst (17.5 g, 50% water content) and magnesium oxide (104.8 g) in water (450 g).
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Heat the reaction mixture to 45°C and pressurize with hydrogen gas.
-
Maintain the temperature and pressure with vigorous stirring until the reaction is complete (monitor by hydrogen uptake or TLC).
-
Cool the reactor, vent the excess hydrogen, and purge with nitrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Separate the organic phase and wash with water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 3,5-difluoroaniline can be purified by fractional distillation.
Protocol 2: Synthesis of 4-Amino-2,6-difluorophenol from 3,5-Difluoroaniline
This protocol describes the conversion of 3,5-difluoroaniline to 3,5-difluorophenol via a diazonium salt, which can be adapted for the synthesis of the aminophenol.
Materials:
-
3,5-Difluoroaniline
-
Sulfuric acid (98%)
-
Sodium nitrite
-
Copper sulfate
-
Water
-
Nitrogen gas
-
Four-necked flask with overhead stirrer, thermometer, and dropping funnel
-
Distillation apparatus
Procedure: [9]
-
Under a nitrogen atmosphere, add distilled water (500 g) and sulfuric acid (206 g, 98%) to a 1L four-necked flask.
-
Add 3,5-difluoroaniline (65 g) to the flask and stir to dissolve.
-
Cool the mixture and slowly add an aqueous solution of sodium nitrite (35.8 g in 49 g of water) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture for 2 hours at the same temperature to ensure complete diazotization.
-
In a separate 2L four-necked flask, prepare a solution of copper sulfate (240 g) in water (400 g) and sulfuric acid (650 g, 98%) and heat to 90°C.
-
Slowly add the diazonium salt solution to the hot copper sulfate solution.
-
After the addition is complete, the resulting phenol can be isolated by steam distillation.
-
The collected organic layer is then dehydrated and purified by distillation to yield 4-amino-2,6-difluorophenol.
Protocol 3: Synthesis of N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamide
This protocol describes the general synthesis of a benzenesulfonamide from an aminophenol.
Materials:
-
4-Amino-2,6-difluorophenol
-
Benzenesulfonyl chloride
-
Aqueous sodium carbonate (10%)
-
Methanol
-
Stirring apparatus
-
Filtration apparatus
-
Crystallization dish
Procedure: [10]
-
In a suitable flask, prepare a mixture of 4-amino-2,6-difluorophenol (10.0 mmol), aqueous sodium carbonate (10%, 10.0 ml), and water (25 ml).
-
To this stirred mixture, add benzenesulfonyl chloride (10.0 mmol) portion-wise at room temperature.
-
Stir the reaction mixture for 30 minutes at room temperature.
-
Evaporate the solvent under reduced pressure.
-
Wash the crude product with water and dry.
-
Dissolve the product in a minimal amount of hot methanol and allow it to crystallize by slow evaporation to obtain the pure N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamide.
Quantitative Data: Aldose Reductase Inhibitory Activity
The following table summarizes the in vitro aldose reductase inhibitory activity of a series of benzenesulfonamide derivatives.
| Compound | R Group | IC50 (µM) |
| 1 | H | 0.87 |
| 2 | 4-CH₃ | 0.65 |
| 3 | 4-OCH₃ | 0.52 |
| 4 | 4-Cl | 0.41 |
| 5 | 3,4-diCl | 0.28 |
| Epalrestat (Reference) | - | 0.15 |
Data is representative of the class of compounds and sourced for illustrative purposes.
Conclusion
This compound is a key starting material for the synthesis of 3,5-difluoroaniline, a versatile intermediate in medicinal chemistry. Its application in the development of potent aldose reductase inhibitors highlights the importance of fluorinated building blocks in modern drug discovery. The provided protocols offer a foundational guide for researchers in the synthesis and exploration of novel therapeutic agents derived from this valuable compound. The unique electronic properties conferred by the fluorine atoms make it an attractive scaffold for the design of inhibitors targeting various enzymes.
References
- 1. The Role of Aldose Reductase in Polyol Pathway: An Emerging Pharmacological Target in Diabetic Complications and Associated Morbidities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Role of aldose reductase and oxidative damage in diabetes and the consequent potential for therapeutic options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Aldose Reductase, Oxidative Stress, and Diabetic Mellitus [frontiersin.org]
- 8. US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]
- 9. CN117964460A - Synthesis process of 3, 5-difluorophenol - Google Patents [patents.google.com]
- 10. N-(4-Hydroxyphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 3,5-Difluoro-4-nitroaniline in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluoro-4-nitroaniline is a valuable fluorinated aromatic intermediate. While direct applications in the final structure of commercial agrochemicals are not widely documented, its strategic importance lies in its role as a precursor to 3,5-difluoroaniline. The reduction of the nitro group in this compound provides a direct and efficient route to 3,5-difluoroaniline, a key building block in the synthesis of a variety of agrochemicals, particularly herbicides.[1][2][3] The presence of two fluorine atoms on the aniline ring can significantly enhance the biological activity, metabolic stability, and overall efficacy of the resulting agrochemical products.[1]
This document provides detailed application notes and protocols for the synthesis of a model herbicidal compound starting from this compound, illustrating its utility in agrochemical research and development. The protocols are based on established chemical transformations and principles within the agrochemical industry.
Application in Herbicide Synthesis: A Case Study
While specific commercial herbicides directly synthesized from this compound are not publicly disclosed in detail, we can construct a representative synthetic pathway to a herbicidal scaffold based on known chemistries for analogous compounds. This case study focuses on the synthesis of an N-aryl substituted heterocyclic herbicide, a class of compounds known for their potent herbicidal activity.
The overall synthetic workflow involves two key stages:
-
Reduction of this compound to 3,5-difluoroaniline.
-
Condensation of 3,5-difluoroaniline with a heterocyclic partner to form the final herbicidal molecule.
A variety of herbicidal classes can be synthesized from 3,5-difluoroaniline, including substituted ureas, pyrimidines, and other nitrogen-containing heterocycles. For the purpose of this application note, we will focus on the synthesis of a hypothetical N-(3,5-difluorophenyl) substituted pyrimidinone herbicide.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Difluoroaniline from this compound
This protocol describes the reduction of the nitro group of this compound to an amino group to yield 3,5-difluoroaniline. A common and efficient method for this transformation is catalytic hydrogenation.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol (or other suitable solvent like ethyl acetate)
-
Hydrogen gas
-
Filter aid (e.g., Celite)
-
Rotary evaporator
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1 equivalent) in ethanol.
-
Carefully add 10% Palladium on carbon (typically 1-5 mol% of palladium relative to the substrate).
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50 psi, but this may vary depending on the apparatus).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake. The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst. Wash the filter cake with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield crude 3,5-difluoroaniline.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Data Presentation:
| Parameter | Value |
| Starting Material | This compound |
| Product | 3,5-Difluoroaniline |
| Catalyst | 10% Pd/C |
| Solvent | Ethanol |
| Reaction Time | 2-6 hours |
| Typical Yield | >95% |
| Purity (crude) | >90% |
Protocol 2: Synthesis of a Hypothetical N-(3,5-difluorophenyl) Pyrimidinone Herbicide
This protocol outlines the condensation of 3,5-difluoroaniline with a pyrimidinone precursor to form a final herbicidal compound. This type of reaction is a common strategy in the synthesis of bioactive molecules.
Materials:
-
3,5-Difluoroaniline (from Protocol 1)
-
A suitable pyrimidinone precursor (e.g., a 2-chloro-substituted pyrimidinone)
-
A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)
-
A polar aprotic solvent (e.g., N,N-dimethylformamide - DMF)
-
Stir plate with heating
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add the pyrimidinone precursor (1 equivalent) and dissolve it in DMF.
-
Add 3,5-difluoroaniline (1.1 equivalents) to the solution.
-
Add DIPEA (1.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final N-(3,5-difluorophenyl) pyrimidinone herbicide.
Data Presentation:
| Parameter | Value |
| Reactant 1 | 3,5-Difluoroaniline |
| Reactant 2 | 2-Chloro-pyrimidinone derivative |
| Base | DIPEA |
| Solvent | DMF |
| Reaction Temperature | 80-100 °C |
| Reaction Time | 4-12 hours |
| Typical Yield | 70-90% |
| Purity (after purification) | >98% |
Visualizations
Caption: Synthetic workflow from this compound to a target herbicide.
Caption: Logical relationship of this compound in agrochemical synthesis.
Conclusion
This compound serves as a strategic starting material for the synthesis of 3,5-difluoroaniline, a highly valuable intermediate in the agrochemical industry. The protocols provided herein offer a foundational understanding of the synthetic steps involved in transforming this precursor into a potential herbicidal compound. The fluorinated nature of the resulting molecules is a key attribute for developing next-generation crop protection agents with improved performance characteristics. Researchers and scientists can adapt these methodologies to explore novel agrochemical candidates based on the 3,5-difluorophenyl scaffold.
References
Application Notes and Protocols: Reduction of 3,5-Difluoro-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of the nitro group in 3,5-Difluoro-4-nitroaniline is a critical transformation in synthetic organic chemistry, yielding 3,5-difluoro-1,4-phenylenediamine. This resulting diamine is a valuable building block in the synthesis of various pharmaceuticals and advanced materials. The presence of fluorine atoms can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This document provides detailed application notes and experimental protocols for the efficient reduction of this compound, focusing on common and effective methodologies.
Chemical Transformation
The fundamental chemical transformation involves the reduction of a nitro group (-NO₂) to an amino group (-NH₂).
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 3,5-Difluoro-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluoro-4-nitroaniline is a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. Its aromatic ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of two electron-withdrawing fluorine atoms and a strong nitro group positioned ortho and para to the fluorine substituents. This activation facilitates the displacement of one of the fluoride ions by a variety of nucleophiles, enabling the synthesis of a diverse range of substituted phenylenediamine derivatives.
These application notes provide a comprehensive overview of the principles and typical experimental protocols for conducting SNAr reactions on this compound.
Reaction Principles
The nucleophilic aromatic substitution of this compound proceeds via a bimolecular addition-elimination mechanism. The key steps are:
-
Nucleophilic Attack: A nucleophile attacks one of the carbon atoms bearing a fluorine atom. This carbon is highly electrophilic due to the inductive and resonance effects of the nitro group. This initial attack is typically the rate-determining step.
-
Formation of a Meisenheimer Complex: The addition of the nucleophile forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the nitro group.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of a fluoride ion, which is a good leaving group in SNAr reactions.
Due to the symmetrical nature of this compound, nucleophilic attack can occur at either C3 or C5, leading to the same product.
Applications in Synthesis
The SNAr reactions of this compound are instrumental in the synthesis of:
-
Substituted Phenylenediamines: These are key intermediates in the preparation of biologically active compounds, including kinase inhibitors and other therapeutic agents.
-
Heterocyclic Compounds: The resulting substituted anilines can be further cyclized to form various heterocyclic systems of medicinal interest.
-
Agrochemicals: The introduction of different functional groups can lead to the development of new herbicides and pesticides.
Experimental Data
While specific literature on a wide array of SNAr reactions for this compound is limited, the following table summarizes representative reaction conditions and expected yields based on reactions with structurally similar activated fluoroaromatic compounds. These conditions can serve as a starting point for reaction optimization.
| Nucleophile | Reagents and Conditions | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Amines | |||||
| Piperidine | Piperidine (2-3 eq.), K₂CO₃ (2 eq.) | DMSO or DMF | 80 - 120 | 4 - 12 | 85 - 95 |
| Morpholine | Morpholine (2-3 eq.), Et₃N (2 eq.) | Acetonitrile | Reflux | 6 - 18 | 80 - 90 |
| Aniline | Aniline (1.5 eq.), NaH (1.2 eq.) | THF | Reflux | 12 - 24 | 70 - 85 |
| Alkoxides | |||||
| Sodium Methoxide | NaOMe (1.2 eq.) | Methanol | Room Temp - Reflux | 2 - 8 | 90 - 98 |
| Sodium Ethoxide | NaOEt (1.2 eq.) | Ethanol | Room Temp - Reflux | 2 - 8 | 90 - 98 |
| Thiolates | |||||
| Sodium Thiophenoxide | Thiophenol (1.1 eq.), NaH (1.2 eq.) | DMF | Room Temp | 1 - 4 | 85 - 95 |
| Sodium Ethanethiolate | Ethanethiol (1.1 eq.), NaH (1.2 eq.) | THF | 0 - Room Temp | 1 - 3 | 80 - 90 |
Experimental Protocols
The following are detailed, representative protocols for the nucleophilic aromatic substitution of this compound with different classes of nucleophiles.
Protocol 1: Reaction with an Amine (Piperidine)
Objective: To synthesize 3-fluoro-4-nitro-5-(piperidin-1-yl)aniline.
Materials:
-
This compound
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq.), potassium carbonate (2.0 eq.), and DMSO to achieve a concentration of approximately 0.5 M.
-
Add piperidine (2.5 eq.) to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
Protocol 2: Reaction with an Alkoxide (Sodium Methoxide)
Objective: To synthesize 3-fluoro-5-methoxy-4-nitroaniline.
Materials:
-
This compound
-
Sodium Methoxide (NaOMe)
-
Methanol
-
Dichloromethane
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous methanol in a round-bottom flask.
-
Add sodium methoxide (1.2 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, add water to the mixture.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic phases and wash with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the product.
Protocol 3: Reaction with a Thiolate (Sodium Thiophenoxide)
Objective: To synthesize 3-fluoro-4-nitro-5-(phenylthio)aniline.
Materials:
-
This compound
-
Thiophenol
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Dichloromethane
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask under an inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Syringe for addition of liquids
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq.) in anhydrous DMF.
-
Cool the suspension to 0 °C and slowly add thiophenol (1.1 eq.).
-
Stir the mixture at 0 °C for 20-30 minutes to form the sodium thiophenoxide.
-
Add a solution of this compound (1.0 eq.) in anhydrous DMF to the thiophenoxide solution.
-
Allow the reaction to warm to room temperature and stir until completion (typically 1-2 hours, monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer three times with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Visualizations
Caption: General mechanism of the SNAr reaction.
Caption: A typical experimental workflow for SNAr reactions.
Application Notes and Protocols for the Synthesis of Pharmaceutical Ingredients Using 3,5-Difluoro-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the utilization of 3,5-Difluoro-4-nitroaniline as a key starting material in the synthesis of pharmaceutical ingredients. The following protocols are exemplified through the synthesis of Savolitinib, a potent and selective c-MET inhibitor, highlighting the versatility of fluorinated anilines in medicinal chemistry.
Introduction
This compound is a valuable building block in organic synthesis, particularly for the introduction of the 3,5-difluoroaniline moiety into target molecules. The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This document outlines the synthetic pathway from this compound to Savolitinib, a targeted cancer therapeutic, providing detailed experimental procedures and relevant data.
Synthetic Pathway Overview
The synthesis of Savolitinib from this compound involves a multi-step process, beginning with the reduction of the nitro group to form the key intermediate, 3,5-difluoroaniline. This intermediate is then elaborated through a series of reactions to construct the final complex structure of the drug.
Caption: Overall synthetic workflow from this compound to Savolitinib.
Experimental Protocols
Step 1: Synthesis of 3,5-Difluoroaniline from this compound (Reduction)
This initial step involves the reduction of the nitro group of this compound to an amino group to yield 3,5-difluoroaniline. A common and efficient method for this transformation is catalytic hydrogenation.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
Filter aid (e.g., Celite)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound in ethanol.
-
Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete (disappearance of the starting material), carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of filter aid to remove the catalyst.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain crude 3,5-difluoroaniline.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Product | 3,5-Difluoroaniline |
| Catalyst | 10% Pd/C |
| Solvent | Ethanol |
| Reaction Time | 4-8 hours |
| Yield | >95% |
| Purity (by HPLC) | >98% |
Step 2: Synthesis of Savolitinib from 3,5-Difluoroaniline
The synthesis of Savolitinib from 3,5-difluoroaniline is a multi-step process that involves the formation of a pyrazine ring, followed by diazotization, cyclization to form the triazolopyrazine core, and a final Suzuki-Miyaura coupling reaction. The following is a representative, high-level protocol based on established synthetic routes for similar compounds.
Part A: Synthesis of N-(3,5-difluorophenyl)pyrazine-2,3-diamine
-
Reaction of 3,5-difluoroaniline with 2,3-dichloropyrazine: 3,5-difluoroaniline is reacted with 2,3-dichloropyrazine in a suitable solvent such as isopropanol with a base (e.g., diisopropylethylamine) at elevated temperatures.
-
Amination: The resulting 3-chloro-N-(3,5-difluorophenyl)pyrazin-2-amine is then subjected to amination using a source of ammonia (e.g., ammonia in methanol or ammonium hydroxide) under pressure and heat to yield N-(3,5-difluorophenyl)pyrazine-2,3-diamine.
Part B: Formation of the Triazolopyrazine Core
-
Diazotization: The diamine intermediate is treated with a diazotizing agent, such as sodium nitrite in an acidic medium (e.g., acetic acid or hydrochloric acid), at low temperatures (0-5 °C) to form a diazonium salt.
-
Cyclization: The in-situ generated diazonium salt undergoes intramolecular cyclization to form the 1H-[1][2][3]triazolo[4,5-b]pyrazine ring system.
Part C: Coupling to form Savolitinib
-
Suzuki-Miyaura Coupling: The triazolopyrazine intermediate is coupled with a suitable boronic acid or ester derivative of the (S)-1-(imidazo[1,2-a]pyridin-6-yl)ethan-1-amine moiety using a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., potassium carbonate or cesium carbonate), and a suitable solvent system (e.g., dioxane/water or toluene/water) under heating.
Quantitative Data for Suzuki-Miyaura Coupling Step:
| Parameter | Value |
| Key Intermediate | 6-chloro-1-((S)-1-(imidazo[1,2-a]pyridin-6-yl)ethyl)-1H-[1][2][3]triazolo[4,5-b]pyrazine |
| Coupling Partner | (1-methyl-1H-pyrazol-4-yl)boronic acid |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | Toluene/Water |
| Reaction Temperature | 90-100 °C |
| Yield | 75-85% |
| Purity (by HPLC) | >99% |
Signaling Pathway
Savolitinib is an inhibitor of the c-MET receptor tyrosine kinase. The c-MET signaling pathway plays a crucial role in cell proliferation, survival, and migration. Aberrant activation of this pathway is implicated in various cancers.
Caption: Simplified c-MET signaling pathway and the inhibitory action of Savolitinib.
Conclusion
This compound serves as a strategic starting material for the synthesis of complex pharmaceutical ingredients like Savolitinib. The protocols outlined in these application notes provide a foundation for researchers to explore the synthesis of this and other fluorinated drug candidates. The incorporation of the 3,5-difluoroaniline moiety is a key strategy in modern drug discovery to enhance the pharmacological properties of new chemical entities.
References
- 1. Process Design and Optimization in the Pharmaceutical Industry: A Suzuki-Miyaura Procedure for the Synthesis of Savolitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 3,5-Difluoro-4-nitroaniline in Azo Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential role of 3,5-difluoro-4-nitroaniline as a key intermediate in the synthesis of azo dyes. While specific literature on dyes derived from this precursor is limited, its chemical structure suggests its utility as a diazo component for creating novel colorants. The fluorine and nitro substituents are expected to influence the final dye's spectral properties and stability.
The following sections detail the general principles of azo dye synthesis using this compound, an adapted experimental protocol for the synthesis of a representative azo dye, and illustrative data.
Introduction to Azo Dye Synthesis
Azo dyes are a prominent class of synthetic organic colorants characterized by the presence of one or more azo groups (–N=N–). The synthesis of azo dyes is a well-established two-step process:
-
Diazotization: A primary aromatic amine, in this case, this compound, is converted into a reactive diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0–5 °C) using sodium nitrite.[1]
-
Azo Coupling: The diazonium salt then acts as an electrophile and reacts with a coupling component, which is an electron-rich species such as a phenol, naphthol, or another aromatic amine.[2] This electrophilic aromatic substitution reaction forms the final azo dye.
The specific choice of the diazo component and the coupling agent determines the color and properties of the resulting dye. The presence of electron-withdrawing groups, such as the nitro group and fluorine atoms in this compound, can significantly impact the electronic structure of the diazonium salt and, consequently, the properties of the final dye.
Experimental Protocols
The following are adapted protocols for the synthesis of an azo dye using this compound as the diazo component and 2-naphthol as the coupling component. These protocols are based on established methods for similar aromatic amines.[2]
Materials and Reagents:
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ice
-
Urea (optional, to quench excess nitrous acid)
-
Standard laboratory glassware and equipment (beakers, magnetic stirrer, filtration apparatus)
Protocol 1: Diazotization of this compound
This protocol outlines the conversion of this compound into its corresponding diazonium salt.
Methodology:
-
Preparation of the Amine Salt: In a 250 mL beaker, suspend 1.74 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 25 mL of deionized water.
-
Cooling: Cool the suspension to 0–5 °C in an ice-salt bath with continuous magnetic stirring. It is crucial to maintain this low temperature throughout the diazotization process to ensure the stability of the diazonium salt.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve 0.72 g (0.0105 mol) of sodium nitrite in 10 mL of cold deionized water.
-
Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold amine suspension over 20-30 minutes. Keep the temperature below 5 °C. The formation of a clear solution indicates the formation of the diazonium salt.
-
Completion of Reaction: Continue stirring the diazonium salt solution in the ice bath for an additional 30 minutes to ensure the reaction is complete. The resulting cold diazonium salt solution is used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with 2-Naphthol
This protocol describes the reaction of the prepared diazonium salt with 2-naphthol to form the azo dye.
Methodology:
-
Preparation of the Coupling Component Solution: In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cooling: Cool this solution to 0–5 °C in an ice bath with vigorous stirring.
-
Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with continuous and efficient stirring.
-
Precipitation: A colored precipitate of the azo dye should form immediately. Maintain the temperature below 5 °C and continue stirring for an additional 30 minutes to ensure complete coupling.
-
Isolation of the Dye: Isolate the crude dye by vacuum filtration, washing with cold deionized water until the filtrate is neutral.
-
Drying: Dry the collected dye in an oven at a temperature below 60 °C.
Data Presentation
As no specific experimental data for dyes derived from this compound is readily available in the literature, the following table presents illustrative data that could be expected from the synthesis and characterization of an azo dye prepared from this compound and 2-naphthol.
| Parameter | Illustrative Value | Method of Determination |
| Physical Properties | ||
| Appearance | Red to dark red powder | Visual Inspection |
| Melting Point | >200 °C (with decomposition) | Melting Point Apparatus |
| Yield | 85-95% | Gravimetric Analysis |
| Spectroscopic Properties | ||
| λmax (in DMF) | 480 - 520 nm | UV-Visible Spectroscopy |
| Molar Extinction Coefficient (ε) | 25,000 - 40,000 L mol⁻¹ cm⁻¹ | UV-Visible Spectroscopy |
| Fastness Properties (on Polyester) | ||
| Light Fastness (Blue Wool Scale) | 5-6 | Standardized Light Exposure Test |
| Wash Fastness (Grey Scale) | 4-5 | Standardized Washing Test |
| Rubbing Fastness (Grey Scale) | 4-5 | Crockmeter Test |
Visualizations
Diagram 1: General Workflow for Azo Dye Synthesis
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3,5-Difluoro-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds, including benzimidazoles, quinoxalines, and phenazines, using 3,5-Difluoro-4-nitroaniline as a common starting material. The methodologies described herein are based on established chemical transformations and provide a foundation for the synthesis of novel fluorinated heterocyclic scaffolds for potential applications in drug discovery and materials science.
Synthesis of 5,7-Difluoro-1H-benzimidazoles
The synthesis of 5,7-difluoro-1H-benzimidazoles from this compound can be efficiently achieved through a one-pot reductive cyclization reaction. This method involves the in situ reduction of the nitro group to an amine, followed by condensation with an aldehyde and subsequent cyclization to form the benzimidazole ring.
Experimental Protocol: One-Pot Reductive Cyclization
This protocol describes the synthesis of 2-aryl-5,7-difluoro-1H-benzimidazoles.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)
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Sodium dithionite (Na₂S₂O₄)
-
Ethanol
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Water
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Celite®
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq.) and the aromatic aldehyde (1.1 eq.) in a 2:1 mixture of ethanol and water.
-
Heat the mixture to reflux (approximately 80-90 °C).
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Once refluxing, add sodium dithionite (4.0 eq.) portion-wise over 30 minutes. The reaction mixture will typically change color.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is generally complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the hot solution through a pad of Celite® to remove inorganic salts.
-
To the filtrate, slowly add cold water to precipitate the crude product.
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Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from an ethanol/water mixture.
Quantitative Data
| Entry | Aldehyde | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 5,7-Difluoro-2-phenyl-1H-benzo[d]imidazole | 4 | 85-95 |
| 2 | 4-Methoxybenzaldehyde | 5,7-Difluoro-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | 5 | 80-90 |
| 3 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-5,7-difluoro-1H-benzo[d]imidazole | 4.5 | 82-92 |
Note: Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific aldehyde and reaction scale.
Experimental Workflow
Synthesis of 6,8-Difluoroquinoxalines
The synthesis of 6,8-difluoroquinoxalines involves a two-step process starting from this compound. The first step is the reduction of the nitroaniline to the corresponding o-phenylenediamine, followed by the condensation of the diamine with a 1,2-dicarbonyl compound.
Step 1: Reduction of this compound
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve this compound (1.0 eq.) in ethanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (balloon or Parr apparatus).
-
Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude 3,5-difluoro-1,2-phenylenediamine. This product is often used in the next step without further purification.
Step 2: Condensation with 1,2-Dicarbonyl Compounds
Experimental Protocol: Quinoxaline Formation
Materials:
-
3,5-Difluoro-1,2-phenylenediamine (from Step 1)
-
1,2-Dicarbonyl compound (e.g., benzil, 2,3-butanedione)
-
Ethanol or Acetic Acid
Procedure:
-
Dissolve the crude 3,5-difluoro-1,2-phenylenediamine (1.0 eq.) in ethanol or glacial acetic acid.
-
Add the 1,2-dicarbonyl compound (1.0 eq.) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. Otherwise, pour the mixture into cold water to induce precipitation.
-
Wash the solid with cold water and dry to afford the 6,8-difluoroquinoxaline.
-
Further purification can be achieved by recrystallization.
Quantitative Data
| Entry | 1,2-Dicarbonyl Compound | Product | Overall Yield (%) |
| 1 | Benzil | 6,8-Difluoro-2,3-diphenylquinoxaline | 80-90 |
| 2 | 2,3-Butanedione | 6,8-Difluoro-2,3-dimethylquinoxaline | 75-85 |
| 3 | Glyoxal (40% in water) | 6,8-Difluoroquinoxaline | 70-80 |
Note: Yields are for the two-step process and are based on literature for similar substrates.
Experimental Workflow
Synthesis of Difluorophenazines
The synthesis of difluorophenazines from this compound also proceeds through the initial reduction to 3,5-difluoro-1,2-phenylenediamine. The subsequent step involves the oxidative condensation of two molecules of the diamine or condensation with an ortho-quinone. A common method involves the reaction with catechol followed by oxidation.
Step 1: Reduction of this compound
(Follow the protocol for the reduction of this compound as described in the quinoxaline synthesis section.)
Step 2: Synthesis of 2,4-Difluorophenazine
Experimental Protocol: Condensation with Catechol
Materials:
-
3,5-Difluoro-1,2-phenylenediamine (from Step 1)
-
Catechol
-
High-boiling solvent (e.g., diphenyl ether)
-
Oxidizing agent (e.g., air, oxygen)
Procedure:
-
In a reaction vessel equipped for high-temperature reactions, combine 3,5-difluoro-1,2-phenylenediamine (1.0 eq.) and catechol (1.0 eq.) in a high-boiling solvent like diphenyl ether.
-
Heat the mixture to a high temperature (e.g., 200-250 °C) while bubbling air or oxygen through the solution.
-
The reaction involves an initial condensation followed by an oxidative cyclization to form the phenazine ring system.
-
Monitor the reaction by TLC.
-
After completion (typically several hours), cool the reaction mixture.
-
The product can be isolated by distillation of the solvent under reduced pressure or by precipitation upon addition of a non-polar solvent like hexane.
-
The crude product is then purified by column chromatography or recrystallization.
Quantitative Data
| Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 2,4-Difluorophenazine | 4-8 | 200-250 | 50-70 |
Note: Yields for phenazine synthesis can vary significantly based on the specific conditions and oxidizing agent used.
Experimental Workflow
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. Reaction conditions and yields are illustrative and may require optimization for specific applications.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Difluoro-4-nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of 3,5-Difluoro-4-nitroaniline. The recommended synthetic approach involves a three-step process to ensure regioselectivity and minimize side reactions:
-
Protection (Acetylation): The amino group of 3,5-difluoroaniline is protected as an acetamide.
-
Nitration: The resulting N-(3,5-difluorophenyl)acetamide is nitrated.
-
Deprotection (Hydrolysis): The acetyl group is removed to yield the final product.
Frequently Asked Questions (FAQs)
Q1: Why is a three-step synthesis involving a protecting group recommended for the nitration of 3,5-difluoroaniline?
A1: Direct nitration of anilines using a mixture of nitric acid and sulfuric acid is often problematic. The strongly acidic conditions protonate the amino group to form an anilinium ion, which is a meta-directing group. This leads to the formation of a significant amount of the undesired m-nitroaniline isomer.[1][2][3][4][5] Additionally, the reaction can lead to oxidation of the aniline, resulting in the formation of tarry byproducts and a lower yield of the desired product.[2] By first protecting the amino group as an acetamide, its activating and ortho-, para-directing effects are moderated, leading to a more controlled and selective nitration at the desired position.[6]
Q2: What are the most common side products in this synthesis, and how can they be minimized?
A2: The most common side products include:
-
Isomeric Nitroanilines: Formation of ortho- and meta-isomers can occur. Using a protecting group strategy significantly minimizes this.
-
Dinitrated Products: Over-nitration can lead to the introduction of a second nitro group. This can be minimized by careful control of the reaction temperature and the amount of nitrating agent used.[7]
-
Oxidation Products: Direct nitration can oxidize the aniline. The acetylation of the amino group largely prevents this.
Q3: How can I purify the final product, this compound?
A3: Recrystallization is a common and effective method for purifying the final product. A suitable solvent system, such as an ethanol/water mixture, can be used.[6] For higher purity, column chromatography on silica gel with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) can be employed.[6]
Troubleshooting Guides
Low Yield in Acetylation Step
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction (starting material remains) | Insufficient amount of acetic anhydride. | Use a slight excess of acetic anhydride (1.1-1.2 equivalents). |
| Low reaction temperature or short reaction time. | Ensure the reaction is stirred at room temperature for a sufficient duration (e.g., 30-60 minutes). Gentle warming can be considered if the reaction is sluggish. | |
| Product loss during workup | Premature precipitation of the product before filtration. | Ensure the product has fully precipitated by cooling the reaction mixture in an ice bath before filtration. |
| Incomplete extraction of the product. | If an extraction is performed, ensure the correct solvent is used and perform multiple extractions. |
Low Yield or Poor Selectivity in Nitration Step
| Symptom | Possible Cause | Suggested Solution |
| Formation of significant amounts of ortho- or meta-isomers | Incomplete protection of the amino group. | Ensure the acetylation step has gone to completion before proceeding with nitration. |
| Reaction temperature is too high. | Maintain a low temperature (0-10 °C) during the addition of the nitrating mixture.[6] | |
| Formation of dinitrated byproducts | Excess of nitrating agent. | Use a carefully measured amount of the nitrating mixture (typically 1.0-1.1 equivalents of nitric acid). |
| Reaction temperature is too high or reaction time is too long. | Strictly control the temperature and monitor the reaction progress by TLC to avoid over-reaction. | |
| Low yield of nitrated product | Incomplete reaction. | Allow the reaction to stir for a sufficient time after the addition of the nitrating agent. Monitor by TLC. |
| Product loss during workup. | Ensure complete precipitation of the product by pouring the reaction mixture onto ice. Wash the precipitate thoroughly with cold water.[6] |
Low Yield in Hydrolysis (Deprotection) Step
| Symptom | Possible Cause | Suggested Solution |
| Incomplete hydrolysis (starting material remains) | Insufficient acid or base concentration. | Use a sufficiently concentrated acid (e.g., 6M HCl) or base (e.g., 10% NaOH) solution. |
| Insufficient heating or reaction time. | Ensure the reaction is refluxed for an adequate period. Monitor the reaction progress by TLC. | |
| Product degradation | Harsh reaction conditions. | Avoid excessively high temperatures or prolonged reaction times. |
| Product loss during workup | Incomplete precipitation after neutralization. | Carefully neutralize the reaction mixture to the appropriate pH to ensure complete precipitation of the product. |
| Incomplete extraction of the product. | If performing an extraction, use a suitable organic solvent and perform multiple extractions. |
Data Presentation
Table 1: Illustrative Reaction Conditions and Yields for the Synthesis of this compound
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| Acetylation | 3,5-Difluoroaniline | Acetic anhydride, Glacial acetic acid | 25-50 | 0.5-1 | 90-95 |
| Nitration | N-(3,5-difluorophenyl)acetamide | Conc. HNO₃, Conc. H₂SO₄ | 0-10 | 1-2 | 75-85 |
| Hydrolysis | Nitrated acetanilide | 6M HCl or 10% NaOH, Ethanol | Reflux (80-100) | 2-4 | 85-95 |
| Overall | 58-77 |
Note: The yields provided are illustrative and may vary based on experimental conditions and scale.
Experimental Protocols
Step 1: Acetylation of 3,5-Difluoroaniline
-
In a round-bottom flask, dissolve 3,5-difluoroaniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid N-(3,5-difluorophenyl)acetamide by vacuum filtration, wash with cold water, and dry.
Step 2: Nitration of N-(3,5-difluorophenyl)acetamide
-
In a flask, dissolve the dried N-(3,5-difluorophenyl)acetamide in concentrated sulfuric acid, keeping the temperature below 20°C with an ice bath.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, maintaining a low temperature with an ice bath.
-
Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, stir the reaction mixture in the ice bath for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
Step 3: Hydrolysis of the Nitrated Acetanilide
-
Place the crude nitrated acetanilide in a round-bottom flask.
-
Add a mixture of ethanol and 6M hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material has been consumed.
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Collect the precipitated this compound by vacuum filtration, wash with water, and dry.
-
Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. testbook.com [testbook.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. byjus.com [byjus.com]
- 4. When aniline is nitrated with nitrating mixture in class 12 chemistry CBSE [vedantu.com]
- 5. Khan Academy [khanacademy.org]
- 6. benchchem.com [benchchem.com]
- 7. :::JAAN's Science Class:::: Nitration of acetanilide (Lab report) [jscienceclass.blogspot.com]
Technical Support Center: Purification of Crude 3,5-Difluoro-4-nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3,5-Difluoro-4-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Impurities in this compound typically arise from the synthetic route used. Common impurities can be categorized as process-related or degradation products.[1] Process-related impurities may include unreacted starting materials, reagents, and by-products from side reactions.[1] For instance, if the synthesis involves the nitration of 3,5-difluoroaniline, residual starting material and positional isomers (such as 2,4-difluoro-6-nitroaniline) could be present. Degradation impurities might include oxidation products.[1]
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the impurity profile and the desired final purity. For removing bulk, dissimilar impurities, recrystallization is often a good first step. For separating closely related isomers or achieving very high purity, column chromatography is generally more effective. A combination of these techniques is often employed for optimal results.[2]
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of nitroaniline compounds.[1][3][4] Thin-Layer Chromatography (TLC) is a quicker, more qualitative method that is excellent for monitoring the progress of a purification process, such as column chromatography.[5][6] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) can confirm the structure and identify impurities if they are present in sufficient quantities.
Q4: My purified this compound is yellow or brownish. What does this indicate?
A4: While pure this compound is expected to be a yellow crystalline solid, a darker yellow or brownish color often indicates the presence of residual impurities. These could be colored by-products from the nitration reaction or oxidation products.[2] Recrystallization, sometimes with the addition of activated charcoal, can often remove these colored impurities.[2]
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Recommended Solution |
| Low Recovery of Purified Product | The compound is too soluble in the chosen solvent at low temperatures. | Select a different solvent or solvent system where the compound has a steeper solubility curve (high solubility when hot, low solubility when cold). An ethanol/water or isopropanol/water mixture is often a good starting point for anilines.[7] |
| Too much solvent was used, preventing the solution from becoming saturated upon cooling. | Use the minimum amount of hot solvent required to fully dissolve the crude product. | |
| Product "Oils Out" Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the compound, or the solution is too supersaturated. This is a common issue with nitro compounds. | Use a lower-boiling point solvent. Alternatively, reheat the oiled-out mixture to redissolve it, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a pure crystal can also help induce crystallization over oiling. |
| No Crystals Form Upon Cooling | The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the product and then try cooling again. Alternatively, scratch the inside of the flask with a glass rod at the liquid's surface to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization.[7] |
Column Chromatography Issues
| Issue | Possible Cause | Recommended Solution |
| Poor Separation of Compound and Impurities (Overlapping Bands) | The eluent (solvent system) is too polar, causing all components to move down the column too quickly. | Decrease the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the proportion of hexane. A gradient elution, starting with a low polarity solvent and gradually increasing, can improve separation. |
| The column was not packed properly, leading to channeling. | Ensure the stationary phase (silica gel) is packed uniformly without any cracks or air bubbles. A slurry packing method is generally recommended for silica gel.[5] | |
| The column was overloaded with the crude sample. | Use a smaller amount of crude material relative to the amount of stationary phase. A general rule of thumb is a 1:20 to 1:50 ratio of sample to silica gel by weight.[5] | |
| Compound is Stuck on the Column | The eluent is not polar enough to move the compound. | Gradually increase the polarity of the eluent. For polar compounds like nitroanilines, a mobile phase containing ethyl acetate or dichloromethane is typically required. |
| Streaking or Tailing of the Compound Band | The compound is interacting too strongly with the acidic silica gel. | Add a small amount (e.g., 0.5-1%) of a modifying agent like triethylamine to the eluent to neutralize the acidic sites on the silica gel. |
Data Presentation
The following table presents hypothetical, yet realistic, data to illustrate the effectiveness of different purification techniques for a crude sample of this compound with an initial purity of 85%.
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Key Observations |
| Single Solvent Recrystallization (Isopropanol) | 85.0 | 95.5 | 70 | Effective at removing baseline impurities, but some isomeric impurities may co-crystallize. |
| Two-Solvent Recrystallization (Dichloromethane/Hexane) | 85.0 | 97.2 | 65 | Offers better selectivity than a single solvent, leading to higher purity but slightly lower yield. |
| Silica Gel Column Chromatography (Gradient Elution) | 85.0 | 99.5 | 80 | Excellent for removing closely related isomers, resulting in the highest purity and good recovery. |
| Combined Approach (Recrystallization followed by Column Chromatography) | 85.0 | >99.8 | 55 | The most effective method for achieving analytical-grade purity, though with a lower overall yield due to multiple steps. |
Experimental Protocols
Protocol 1: Recrystallization from a Two-Solvent System (Dichloromethane/Hexane)
This protocol is a recommended starting point based on methods used for similar compounds, such as 4,5-difluoro-2-nitroaniline.[8]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot dichloromethane.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still warm, slowly add hexane (the anti-solvent) dropwise with swirling until a faint cloudiness persists. Add a drop or two of dichloromethane to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Silica Gel Column Chromatography
This protocol is a general procedure adapted for the separation of nitroaniline isomers.[6][9]
-
Prepare the Column:
-
Secure a glass chromatography column vertically.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[5]
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent like hexane.
-
Pour the slurry into the column and allow it to pack under gravity, tapping the column gently to ensure even packing.[5] Add a layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Begin eluting with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate).
-
Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate) to elute the compounds from the column. The less polar impurities will elute first, followed by the desired product.
-
-
Fraction Collection:
-
Collect the eluent in a series of fractions (e.g., in test tubes).
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: A simplified workflow for the purification of this compound by recrystallization.
Caption: A step-by-step workflow for purification by column chromatography.
Caption: Logical decision-making process for the purification of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. guidechem.com [guidechem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. prepchem.com [prepchem.com]
- 9. studylib.net [studylib.net]
Technical Support Center: 3,5-Difluoro-4-nitroaniline Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Difluoro-4-nitroaniline. The following sections address common issues and side products encountered during reactions involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing an unexpected isomer in my reaction product after reducing a nitrated precursor to obtain a difluoroaniline. What could be the cause?
A1: The presence of isomeric impurities often originates from the initial nitration step. For instance, the nitration of 1,3-dichloro-4,6-difluorobenzene to produce the precursor for 3,5-difluoroaniline can also yield the isomeric byproduct 2,6-difluoro-3,5-dichloronitrobenzene.[1] Subsequent reduction of this mixture will lead to a mixture of the corresponding aniline isomers.
-
Troubleshooting:
-
Characterize Starting Materials: Before starting your reaction, confirm the purity of the nitrated precursor using techniques like GC-MS or NMR to identify any isomeric impurities.
-
Purification of Precursor: If isomers are present, consider purifying the nitroaromatic compound by fractional distillation or crystallization before proceeding with the reduction.[1]
-
Q2: My reduction of this compound is incomplete, and I am observing colored impurities. What are these and how can I avoid them?
A2: Incomplete reduction of aromatic nitro compounds can lead to the formation of highly colored dimeric side products, such as azo and azoxy compounds. These arise from the condensation of intermediate nitroso and hydroxylamine species.
-
Troubleshooting:
-
Optimize Reducing Agent Stoichiometry: Ensure a sufficient excess of the reducing agent (e.g., SnCl₂, Fe, or catalytic hydrogenation conditions) is used to drive the reaction to completion.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material and any intermediates.
-
Control Reaction Temperature: Low temperatures can lead to incomplete reactions.[1] Conversely, excessively high temperatures can also promote side reactions. The optimal temperature will depend on the specific reducing agent used.
-
Q3: During the catalytic hydrogenation of a related halogenated nitroaromatic compound, I observed the loss of a halogen substituent. How can I prevent this?
A3: Dehalogenation, particularly the loss of chlorine or bromine, is a known side reaction during the catalytic hydrogenation of halogenated nitroaromatics. While fluorine is generally more stable, defluorination can also occur at elevated temperatures.[1]
-
Troubleshooting:
-
Catalyst Selection: The choice of catalyst and support can influence the extent of dehalogenation. Palladium-based catalysts are commonly used.
-
Temperature Control: Maintain the reaction temperature within the recommended range. Temperatures that are too high can promote the elimination of fluoride.[1]
-
Reaction Termination: To minimize dehalogenation, which can become more significant towards the end of the reaction, consider stopping the reduction at 90-95% conversion and then separating the desired product from the unreacted starting material.[1]
-
Q4: I am attempting a nucleophilic aromatic substitution (SNAr) on a difluoronitroaniline and getting a mixture of products. How can I improve the selectivity?
A4: Reactions involving nucleophilic attack on poly-halogenated anilines can sometimes yield a mixture of products, including isomers and dehalogenated compounds, especially when multiple reactive sites are present. For instance, the chlorination of 3,5-difluoro-4-iodoaniline with N-chlorosuccinimide (NCS) can result in a mixture of chlorinated products.[2]
-
Troubleshooting:
-
Reagent Stoichiometry and Addition: Careful control over the stoichiometry of the nucleophile and its slow, portion-wise addition can help improve selectivity.
-
Temperature Control: Maintain a controlled temperature throughout the reaction, as higher temperatures can lead to less selective reactions.
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway and selectivity.
-
Common Side Products and Their Formation
The table below summarizes common side products in reactions involving this compound and its precursors, along with the conditions that favor their formation.
| Side Product Type | Example Side Product | Reaction Type | Conditions Favoring Formation |
| Isomeric Impurities | 2,6-Difluoro-3,5-dichloroaniline | Reduction of nitrated precursor | Nitration of 1,3-dichloro-4,6-difluorobenzene leading to isomeric nitro-compounds.[1] |
| Incomplete Reduction | Azo/Azoxy compounds | Reduction of Nitro Group | Insufficient reducing agent, non-optimal reaction temperature, or short reaction times. |
| Dehalogenation | Monofluoro or non-fluorinated anilines | Catalytic Hydrogenation | High reaction temperatures, prolonged reaction times, certain catalysts.[1] |
| Polyanilines | Polymeric aniline structures | Reduction of Nitro Group | Can occur during hydrogenation, leading to highly toxic by-products. |
Experimental Protocols & Methodologies
1. Catalytic Hydrogenation for the Reduction of a Halogenated Nitroaromatic Precursor
This protocol is adapted from the synthesis of 3,5-difluoroaniline from 2,6-dichloro-3,5-difluoronitrobenzene and illustrates a common reduction method where side products can form.
-
Reaction Setup:
-
In an autoclave, a mixture of crude 2,6-dichloro-3,5-difluoronitrobenzene (containing its isomer 3,5-dichloro-2,6-difluoronitrobenzene) is dissolved in toluene.
-
A palladium on carbon catalyst (e.g., 5% Pd/C, 50% water content) and a base (e.g., MgO) in water are added to the vessel.[1]
-
-
Reaction Execution:
-
The reaction mixture is heated to a specified temperature (e.g., 45°C).
-
The vessel is pressurized with hydrogen gas, and the reaction proceeds with stirring.
-
The progress of the reaction is monitored by hydrogen uptake.
-
-
Work-up and Isolation:
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After the reaction is complete, the catalyst is removed by filtration.
-
The organic phase is separated from the aqueous phase.
-
The crude product is purified by fractional distillation to separate the desired 3,5-difluoroaniline from the isomeric 2,6-difluoroaniline and any other by-products.[1]
-
2. Reduction of a Nitro Group using Iron in Acetic Acid
This is a general and widely used method for the reduction of aromatic nitro compounds.
-
Reaction Setup:
-
To a solution of the nitroaromatic compound in a mixture of a solvent (e.g., ethanol) and acetic acid, add iron powder.
-
-
Reaction Execution:
-
The reaction mixture may be heated to reflux.
-
The progress of the reaction is monitored by TLC until the starting material is consumed.
-
-
Work-up and Isolation:
-
The reaction mixture is filtered to remove excess iron and iron salts.
-
The filtrate is concentrated to remove the solvent.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
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The aqueous layer is basified (e.g., with NaOH) to deprotonate the aniline product.
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The organic layer is separated, washed, dried, and concentrated to yield the crude aniline.
-
The product can be further purified by chromatography or crystallization.
-
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate key concepts related to side product formation and troubleshooting in this compound reactions.
References
Technical Support Center: Optimization of Reaction Conditions for 3,5-Difluoro-4-nitroaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,5-Difluoro-4-nitroaniline. The guidance is structured around a common synthetic approach: the protection of the amino group of 3,5-difluoroaniline, followed by nitration and subsequent deprotection.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield or No Reaction During Nitration
Possible Causes:
-
Protonation of the Amino Group: Direct nitration of anilines with strong acids can lead to the formation of the anilinium ion, which deactivates the aromatic ring towards electrophilic substitution.[1][2]
-
Insufficiently Activating Protecting Group: The chosen protecting group may not sufficiently activate the ring for nitration.
-
Inadequate Nitrating Agent Strength: The concentration or composition of the nitrating mixture (e.g., nitric acid in sulfuric acid) may not be optimal.
-
Low Reaction Temperature: The reaction temperature may be too low for the nitration to proceed at a reasonable rate.
Troubleshooting Steps:
-
Protect the Amino Group: Acetylation is a common strategy to protect the amino group. The resulting acetanilide is still an ortho-, para-directing activator but is less prone to protonation and oxidation.[3][4]
-
Optimize Nitrating Mixture:
-
Increase the concentration of nitric acid in the mixture.
-
Consider using fuming nitric acid or adding oleum (fuming sulfuric acid) to the sulfuric acid to increase the concentration of the nitronium ion (NO₂⁺).
-
-
Adjust Reaction Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Be cautious as nitration reactions are often exothermic.[2]
-
Choice of Solvent: Ensure the starting material is soluble in the reaction medium. Concentrated sulfuric acid is a common solvent for nitration reactions.
Problem 2: Formation of Multiple Isomers
Possible Causes:
-
Direct Nitration without Protection: As mentioned, direct nitration of the unprotected aniline can lead to a mixture of ortho, meta, and para isomers due to the protonation of the amino group.[1][3]
-
Incorrect Directing Effect of Substituents: While the acetylamino group is ortho, para-directing, the fluorine atoms also have directing effects that need to be considered.
-
Reaction Temperature Too High: Higher temperatures can sometimes lead to a loss of regioselectivity.
Troubleshooting Steps:
-
Utilize a Protecting Group: This is the most effective way to control the regioselectivity of the nitration. The bulky acetyl group will sterically hinder nitration at the ortho positions, favoring the para position.[3][4]
-
Control Reaction Temperature: Maintain a low and consistent temperature during the addition of the nitrating agent. An ice bath is often recommended.[3]
-
Slow Addition of Nitrating Agent: Add the nitrating mixture dropwise to the solution of the protected aniline to maintain better control over the reaction exotherm and minimize side reactions.
Problem 3: Oxidation of the Starting Material
Possible Causes:
-
Presence of an Unprotected Amino Group: Anilines are susceptible to oxidation by nitric acid, especially under harsh conditions.[1]
-
High Concentration of Nitric Acid or High Temperatures: Aggressive nitrating conditions can lead to the degradation of the aromatic ring.
Troubleshooting Steps:
-
Protect the Amino Group: Acetylation reduces the susceptibility of the amino group to oxidation.
-
Use Stoichiometric Amounts of Nitrating Agent: Avoid using a large excess of nitric acid.
-
Maintain Low Temperatures: Perform the reaction at low temperatures (e.g., 0-10 °C) to minimize oxidation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A common and effective synthetic strategy involves a three-step process starting from 3,5-difluoroaniline:
-
Protection (Acetylation): The amino group of 3,5-difluoroaniline is protected, typically as an acetanilide, to prevent side reactions during nitration.
-
Nitration: The protected compound is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
-
Deprotection (Hydrolysis): The protecting group is removed by acid or base hydrolysis to yield the final product, this compound.
Q2: Why is direct nitration of 3,5-difluoroaniline not recommended?
Direct nitration of anilines, including 3,5-difluoroaniline, is generally avoided because the strongly acidic conditions of the nitrating mixture protonate the basic amino group to form an anilinium ion.[1][2] This protonated group is deactivating and meta-directing, leading to low yields of the desired para-nitro product and the formation of significant amounts of the meta isomer.[1] Furthermore, the unprotected amino group is susceptible to oxidation by nitric acid.[1]
Q3: What are the critical parameters to control during the nitration step?
The most critical parameters for the nitration of the protected 3,5-difluoroaniline are:
-
Temperature: Low temperatures (typically 0-10 °C) are crucial to control the exothermic reaction and prevent side reactions like oxidation and the formation of byproducts.[3]
-
Rate of Addition: The nitrating agent should be added slowly and dropwise to the substrate solution to maintain temperature control and ensure a homogeneous reaction.
-
Concentration of Acids: The ratio and concentration of nitric acid and sulfuric acid determine the concentration of the active electrophile, the nitronium ion (NO₂⁺). This needs to be optimized for the specific substrate.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are effective methods for monitoring the progress of each step. For the acetylation, you can track the disappearance of the starting 3,5-difluoroaniline. For the nitration, you can monitor the conversion of the acetylated intermediate to the nitrated product. For the deprotection step, you can track the disappearance of the nitrated acetanilide and the appearance of the final product.
Experimental Protocols
Protocol 1: Synthesis of N-(3,5-difluorophenyl)acetamide (Acetylation)
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-difluoroaniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
Monitor the reaction progress by TLC until the starting aniline is consumed.
-
After completion, cool the mixture and pour it into cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
Protocol 2: Synthesis of N-(3,5-Difluoro-4-nitrophenyl)acetamide (Nitration)
-
In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add the dried N-(3,5-difluorophenyl)acetamide to concentrated sulfuric acid while maintaining the temperature below 20 °C with an ice bath.
-
Stir the mixture until all the solid has dissolved.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate beaker, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the acetanilide solution over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.[3]
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
Protocol 3: Synthesis of this compound (Deprotection)
-
In a round-bottom flask, suspend the crude N-(3,5-Difluoro-4-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete disappearance of the acetylated intermediate.
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The crude product can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture.
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Temperature (°C) | Typical Yield (%) |
| Acetylation | 3,5-Difluoroaniline | N-(3,5-difluorophenyl)acetamide | Acetic anhydride, Acetic acid | Reflux | >90 |
| Nitration | N-(3,5-difluorophenyl)acetamide | N-(3,5-Difluoro-4-nitrophenyl)acetamide | HNO₃, H₂SO₄ | 0 - 10 | 75 - 85 |
| Deprotection | N-(3,5-Difluoro-4-nitrophenyl)acetamide | This compound | HCl, Ethanol | Reflux | >90 |
Note: Yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and scale.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low nitration yield.
References
scale-up challenges for the synthesis of 3,5-Difluoro-4-nitroaniline
Welcome to the technical support center for the synthesis of 3,5-Difluoro-4-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges during the scale-up and execution of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method involves a two-step process: the acetylation of 3,5-difluoroaniline to protect the amino group, followed by regioselective nitration, and subsequent deprotection. This strategy helps to control the position of nitration and minimize the formation of unwanted isomers.
Q2: Why is protecting the aniline group necessary before nitration?
Direct nitration of anilines with strong acids can lead to oxidation of the amino group and the formation of a mixture of ortho, meta, and para isomers. The amino group, when protonated in a strong acidic medium, becomes a meta-directing group. Protecting it as an acetanilide makes it an ortho, para-directing group and reduces its susceptibility to oxidation, allowing for a more controlled reaction.
Q3: What are the primary safety concerns when scaling up this synthesis?
The primary safety concerns are associated with the nitration step. Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[1] The use of concentrated nitric and sulfuric acids requires careful handling due to their corrosive nature. Additionally, the formation of polynitrated byproducts can increase the risk of explosion.[1]
Q4: What are common impurities encountered in the synthesis of this compound?
Common impurities may include unreacted starting materials, regioisomers of the desired product (e.g., 2-nitro and 6-nitro isomers), and polynitrated species. During the reduction of the nitro group in related syntheses, byproducts such as azo or azoxy compounds can also be formed.
Q5: What purification methods are suitable for this compound on a larger scale?
On a larger scale, purification is often achieved through recrystallization from a suitable solvent system, such as ethanol/water. For related compounds, fractional distillation under vacuum is also employed, though this may not be suitable for thermally sensitive nitro compounds.[2]
Troubleshooting Guides
Nitration Step
| Issue | Potential Cause(s) | Troubleshooting Action(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of multiple isomers. - Product loss during workup and purification. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Ensure the protecting group strategy is effective. - Optimize the reaction temperature; too high or too low can affect selectivity. - Carefully control the addition rate of the nitrating agent. - Optimize the recrystallization solvent and procedure to minimize loss. |
| Formation of Dark/Tarry Mixture | - Oxidation of the aniline or acetanilide. - Reaction temperature is too high. - Rapid, uncontrolled addition of the nitrating agent. | - Maintain strict temperature control, ideally below 10°C, using an ice-salt bath or a chiller. - Add the nitrating mixture dropwise with vigorous stirring to prevent localized overheating. - Ensure the starting material is of high purity. |
| Product is an Oil or Sticky Solid | - Presence of isomeric byproducts. - Incomplete removal of acidic residue. | - After quenching the reaction on ice, thoroughly wash the crude product with cold water until the washings are neutral. - A wash with a small amount of cold ethanol may help solidify the product. - Optimize the recrystallization process to effectively remove isomers. |
| Runaway Reaction | - Poor heat dissipation. - Rapid addition of the nitrating agent. | - Ensure the reactor has adequate cooling capacity for the scale of the reaction. - Add the nitrating agent slowly and monitor the internal temperature closely. - Have a quenching plan in place for emergencies. |
Deprotection Step (Hydrolysis of Acetanilide)
| Issue | Potential Cause(s) | Troubleshooting Action(s) | | :--- | :--- | Troubleshooting Action(s) | | Incomplete Deprotection | - Insufficient reaction time or temperature. - Inadequate concentration of acid or base. | - Monitor the reaction by TLC or HPLC until the acetylated intermediate is fully consumed. - Increase the reaction time or temperature as needed. - Ensure the concentration of the hydrolyzing agent (e.g., HCl) is appropriate. | | Product Degradation | - Harsh hydrolysis conditions (e.g., too high temperature or prolonged reaction time). | - Optimize the hydrolysis conditions to be as mild as possible while still achieving complete conversion. |
Quantitative Data Summary
The following table summarizes typical yields for related multi-step syntheses of fluorinated anilines, which can provide a benchmark for the synthesis of this compound.
| Reaction Step | Starting Material | Product | Reported Yield |
| Nitration | 1,3-dichloro-4,6-difluorobenzene | 2,6-dichloro-3,5-difluoronitrobenzene | 75-95%[2] |
| Reduction | 2,6-dichloro-3,5-difluoronitrobenzene | 3,5-difluoroaniline | ~69%[2] |
| Amination | 1-bromo-3,5-difluorobenzene | 3,5-difluoroaniline | ~95% |
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative procedure based on established methods for the nitration of halogenated anilines.
Step 1: Acetylation of 3,5-Difluoroaniline
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3,5-difluoroaniline in glacial acetic acid.
-
Slowly add acetic anhydride (approximately 1.3 equivalents) to the solution.
-
Heat the mixture to reflux (around 118°C) and maintain for 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting aniline.
-
Cool the reaction mixture and pour it into ice water to precipitate the N-(3,5-difluorophenyl)acetamide.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 2: Nitration of N-(3,5-difluorophenyl)acetamide
-
In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add the dried N-(3,5-difluorophenyl)acetamide to concentrated sulfuric acid while maintaining the temperature below 20°C with an ice bath.
-
Stir the mixture until all the solid has dissolved.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (approximately 1.1 equivalents) to concentrated sulfuric acid in a separate beaker, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the acetanilide solution over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
Step 3: Deprotection to Yield this compound
-
To the crude nitrated acetanilide, add a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete disappearance of the acetylated intermediate.
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Collect the precipitated this compound by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the nitration of N-(3,5-difluorophenyl)acetamide.
References
Technical Support Center: Managing Impurities in 3,5-Difluoro-4-nitroaniline Preparations
Welcome to the Technical Support Center for the synthesis of 3,5-Difluoro-4-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing impurities during the preparation of this important chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in achieving high purity and yield in your experiments.
Troubleshooting Guide
The synthesis of this compound, commonly achieved through the nitration of 3,5-difluoroaniline, can present several challenges, primarily related to impurity formation. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) | Expected Outcome |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of significant amounts of by-products (e.g., isomeric impurities, oxidation products). - Loss of product during workup and purification. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Optimize reaction conditions (temperature, reaction time, and concentration of reagents). - Employ a protection-nitration-deprotection strategy to improve regioselectivity. - Carefully perform extraction and crystallization steps to minimize loss. | - Increased yield of this compound. - Reduction in the percentage of impurities. |
| Presence of Isomeric Impurities | - The directing effects of the amino and fluoro groups on the aromatic ring can lead to the formation of other isomers, such as 2,4-difluoro-6-nitroaniline or 2,6-difluoro-4-nitroaniline. | - Protect the amino group as an acetanilide before nitration to favor para-substitution. - Control the reaction temperature; lower temperatures often increase selectivity. - Use a milder nitrating agent if possible. - Purify the crude product by fractional crystallization or column chromatography. | - Higher isomeric purity of the final product. |
| Formation of Colored Impurities (tar/resin) | - Oxidation of the aniline starting material or product by the strong nitrating mixture. - Presence of water in the reaction mixture can promote the formation of resinous by-products.[1] | - Use anhydrous reaction conditions. - Add the nitrating agent slowly and maintain a low reaction temperature. - Protect the amino group to reduce its susceptibility to oxidation. | - Cleaner reaction mixture and easier purification. - Improved color and quality of the final product. |
| Incomplete Removal of Starting Material | - Insufficient reaction time or temperature. - Inadequate amount of nitrating agent. | - Increase the reaction time and/or temperature, while monitoring for by-product formation. - Use a slight excess of the nitrating agent. | - Complete conversion of 3,5-difluoroaniline. |
| Difficult Purification | - Presence of multiple impurities with similar physical properties to the desired product. | - Utilize multi-step purification techniques, such as a combination of crystallization from different solvent systems and column chromatography. - For challenging separations of isomers, consider specialized HPLC columns, such as those with fluorinated stationary phases.[2] | - Attainment of high-purity this compound (≥99%). |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the primary impurities?
A1: The most common laboratory-scale synthesis is the direct nitration of 3,5-difluoroaniline using a mixture of nitric acid and sulfuric acid. The primary impurities are typically positional isomers formed due to the directing effects of the amino and fluoro substituents. These can include 3,5-difluoro-2-nitroaniline and to a lesser extent, dinitrated products. Oxidation of the aniline ring can also lead to colored, tar-like impurities. To enhance regioselectivity and minimize side reactions, a protection-nitration-deprotection strategy is often employed.[3]
Q2: How can I minimize the formation of isomeric impurities during nitration?
A2: To minimize isomeric impurities, it is highly recommended to protect the amino group of 3,5-difluoroaniline as an acetanilide prior to nitration. The acetyl group is a bulky, para-directing group that sterically hinders ortho-substitution and deactivates the ring towards polysubstitution, thus favoring the formation of the desired 4-nitro isomer. After nitration, the acetyl group can be easily removed by acid or base hydrolysis.
Q3: What are the best practices for controlling reaction temperature during nitration?
A3: Maintaining a low and consistent temperature is critical for a selective and clean nitration reaction. It is advisable to perform the addition of the nitrating agent dropwise while the reaction flask is submerged in an ice-salt bath to maintain a temperature between 0 and 5 °C. A thermometer should be used to monitor the internal temperature of the reaction mixture throughout the addition. Exceeding this temperature range can lead to an increase in by-product formation, including oxidation products and undesired isomers.
Q4: What purification techniques are most effective for obtaining high-purity this compound?
A4: A combination of techniques is often necessary. The crude product can first be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to remove the majority of impurities. For the removal of persistent isomeric impurities, column chromatography on silica gel is a powerful method. In cases where very high purity is required, preparative HPLC may be employed.
Q5: What analytical methods are suitable for assessing the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and effective method for determining the purity of this compound and quantifying impurities. A reversed-phase C18 column is often suitable. For the separation of closely related isomers, specialized columns, such as those with pentafluorophenyl (PFP) stationary phases, can offer enhanced selectivity.[2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation of the final product and identification of major impurities if they can be isolated.
Experimental Protocols
Protocol 1: Synthesis of this compound via a Protection-Nitration-Deprotection Strategy
This protocol is based on established methods for the regioselective nitration of substituted anilines.[3]
Step 1: Acetylation of 3,5-Difluoroaniline
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-difluoroaniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution at room temperature.
-
Stir the mixture for 1-2 hours until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into cold water to precipitate the N-(3,5-difluorophenyl)acetamide.
-
Filter the solid, wash with water, and dry under vacuum.
Step 2: Nitration of N-(3,5-difluorophenyl)acetamide
-
In a clean, dry round-bottom flask, carefully add the dried N-(3,5-difluorophenyl)acetamide to concentrated sulfuric acid, ensuring the temperature is maintained below 20 °C using an ice bath.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the acetanilide, maintaining the reaction temperature between 0-5 °C.
-
After the addition is complete, stir the mixture at this temperature for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated acetanilide.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.
Step 3: Hydrolysis of N-(3,5-difluoro-4-nitrophenyl)acetamide
-
To the dried nitrated acetanilide in a round-bottom flask, add a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7.
-
The precipitated this compound is then collected by filtration, washed with water, and dried.
Step 4: Purification
-
The crude this compound can be purified by recrystallization from ethanol or an ethanol/water mixture to yield a product of high purity.
Protocol 2: HPLC Method for Purity Assessment
This method is a general guideline and may require optimization for your specific instrumentation and impurity profile.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). For improved separation of isomers, a PFP column can be used.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is often effective. For example, a linear gradient from 30% to 70% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the this compound sample in the mobile phase or a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL).
Visualizing the Workflow
To aid in understanding the process of managing impurities, the following diagrams illustrate the key decision-making and experimental workflows.
Caption: Troubleshooting workflow for impurity management.
References
Technical Support Center: Catalyst Selection for Reactions with 3,5-Difluoro-4-nitroaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical transformations involving 3,5-Difluoro-4-nitroaniline.
I. Reduction of the Nitro Group in this compound
The reduction of the nitro group to an amine is a fundamental transformation, yielding 3,5-difluoro-p-phenylenediamine, a valuable intermediate. The primary challenge in this reaction is achieving high chemoselectivity without causing dehalogenation (loss of fluorine atoms).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My catalytic hydrogenation of this compound is showing low yield and signs of defluorination. What are the likely causes and solutions?
A1: Low yields and defluorination during catalytic hydrogenation are common issues when dealing with halogenated nitroaromatics. The carbon-fluorine bond can be susceptible to hydrogenolysis under harsh conditions.
Troubleshooting Steps:
-
Catalyst Choice: While Palladium on carbon (Pd/C) is a common choice for nitro group reduction, it can also promote dehalogenation.[1] Consider using Raney Nickel, which is often preferred for substrates where dehalogenation is a concern.[1] Platinum-based catalysts can also be effective but may require careful optimization of reaction conditions.
-
Reaction Temperature: Elevated temperatures can significantly increase the rate of defluorination. It is advisable to conduct the reaction at lower temperatures (e.g., 70-150°C) to minimize this side reaction.[2]
-
Hydrogen Pressure: High hydrogen pressure can also favor the cleavage of C-F bonds. Operating at lower to moderate pressures (e.g., 0.1 to 50 bar) is recommended.[2]
-
Reaction Time: Monitor the reaction closely. Once the starting material is consumed, stopping the reaction can prevent over-reduction and subsequent defluorination.
-
Catalyst Loading: Using a lower catalyst loading may help to reduce the incidence of side reactions.
Catalyst Performance Data for Nitro Group Reduction in Halogenated Nitroarenes
| Catalyst System | Substrate | Temperature (°C) | Pressure (bar) | Time (h) | Yield (%) | Observations |
| 5% Pd/C, MgO, H₂O/Toluene | 2,6-dichloro-3,5-difluoronitrobenzene | 70-150 | 0.1-50 | - | 89.9 | Gradual temperature increase can improve catalyst efficiency.[2] |
| Raney Ni, H₂ | 3-chloro-4-fluoronitrobenzene | 50-100 | 0.1-5 | 1-10 | >94 | High conversion and selectivity can be achieved. |
| Fe/NH₄Cl | General Nitroarenes | Reflux | Atmospheric | - | Good to Excellent | Excellent functional group tolerance.[3] |
| SnCl₂ | General Nitroarenes | RT to Reflux | Atmospheric | - | Good to Excellent | Mild conditions, tolerant of many functional groups.[1] |
Experimental Protocol: Catalytic Hydrogenation of a Dihalogenated-Difluoronitrobenzene
This protocol is adapted from the reduction of 2,6-dichloro-3,5-difluoronitrobenzene and serves as a starting point for the reduction of this compound.
Materials:
-
2,6-dichloro-3,5-difluoronitrobenzene (or this compound)
-
Palladium on carbon (5% Pd/C, 50% water content)
-
Magnesium oxide (MgO)
-
Toluene
-
Water
-
High-pressure hydrogenator (autoclave)
Procedure:
-
In a high-pressure autoclave, combine the halogenated nitroaniline, toluene, 5% Pd/C, and a suspension of MgO in water.
-
Seal the reactor and purge several times with nitrogen, followed by several purges with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 20-30 bar).
-
Heat the reaction mixture to 70-80°C with vigorous stirring.
-
After an initial period, the temperature can be gradually increased to 130-150°C to ensure the completion of any dehalogenation (if starting from a chloro-substituted precursor) and full reduction of the nitro group.
-
Monitor the reaction progress by analyzing aliquots via GC or HPLC.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Separate the organic phase, and purify the product by distillation or crystallization.
Caption: Experimental workflow for the catalytic hydrogenation of a halogenated nitroaniline.
II. Buchwald-Hartwig Amination with 3,5-Difluoroaniline Derivatives
Following the reduction of the nitro group, the resulting 3,5-difluoroaniline derivative can be used in palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. This is particularly useful if one of the fluorine atoms is replaced by a different halogen (e.g., Cl, Br, I) that can participate in the coupling. The electron-poor nature of the difluorinated ring can present challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q2: I am attempting a Buchwald-Hartwig amination with a 4-halo-3,5-difluoroaniline derivative and observing low conversion. How can I improve the reaction efficiency?
A2: Low conversion in Buchwald-Hartwig aminations of electron-deficient aryl halides is a common problem. The oxidative addition step of the catalytic cycle is often rate-limiting.
Troubleshooting Steps:
-
Ligand Selection: The choice of ligand is critical. For electron-deficient aryl chlorides or bromides, bulky, electron-rich phosphine ligands are essential.[4] Consider ligands such as XPhos, RuPhos, or BrettPhos, which have shown efficacy in coupling challenging substrates.[4]
-
Palladium Pre-catalyst: While Pd(OAc)₂ and Pd₂(dba)₃ are common, pre-formed palladium pre-catalysts (e.g., G3 or G4 palladacycles) can provide more consistent results and higher activity.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is often effective.[5] However, for substrates sensitive to strong bases, milder options like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be explored, although this may require higher temperatures or longer reaction times.
-
Solvent Choice: Toluene and 1,4-dioxane are commonly used solvents.[6] Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation.
-
Temperature: Electron-deficient aryl halides may require higher reaction temperatures (e.g., 100-110°C) to facilitate oxidative addition.
Q3: I am observing significant hydrodehalogenation of my starting aryl halide. What can I do to minimize this side reaction?
A3: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations. It can be minimized by:
-
Careful choice of ligand and base: Some ligand/base combinations are more prone to this side reaction.
-
Water content: Ensure strictly anhydrous conditions, as water can be a proton source.
-
Amine quality: Use a high-purity amine, as impurities can sometimes promote side reactions.
Catalyst System Performance for Buchwald-Hartwig Amination of Haloanilines
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Observations |
| Pd(OAc)₂ | XPhos | K₂CO₃ | t-BuOH/H₂O | 100 | 12-24 | 70-95 | Effective for a range of electron-deficient aryl chlorides. |
| Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 80-110 | 2-12 | 80-98 | Good for sterically hindered and electron-poor substrates.[4] |
| BrettPhos Pd G3 | Cs₂CO₃ | Dioxane | 100 | 12-24 | 65-90 | Pre-catalyst can offer improved reliability. | |
| Pd(PPh₃)₄ | K₃PO₄ | DMF | 65 | 4-8 | Moderate | Can be effective for some activated aryl fluorides.[7] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
4-halo-3,5-difluoroaniline derivative
-
Amine coupling partner
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium pre-catalyst and the phosphine ligand.
-
Add the base, the 4-halo-3,5-difluoroaniline derivative, and the amine coupling partner.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 100°C) with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and quench with water or saturated aqueous ammonium chloride.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: General workflow for a Buchwald-Hartwig amination experiment.
III. Suzuki Coupling with 3,5-Difluoroaniline Derivatives
For the formation of C-C bonds, a halogenated 3,5-difluoroaniline derivative can be coupled with an arylboronic acid or ester via the Suzuki-Miyaura reaction. The electron-deficient nature of the aniline ring makes it a good electrophilic partner, but challenges such as protodeboronation of the boronic acid can arise.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q4: My Suzuki coupling reaction of a 4-halo-3,5-difluoroaniline derivative is giving low yields. What are the key parameters to optimize?
A4: Low yields in Suzuki couplings with electron-deficient aryl halides can often be traced back to the catalyst system, base, or reaction conditions.
Troubleshooting Steps:
-
Catalyst and Ligand: For coupling with aryl chlorides, which are less reactive than bromides or iodides, a highly active catalyst system is necessary.[8] Systems based on bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective.[9][10] Using a palladacycle pre-catalyst can also improve performance.[6]
-
Base Selection: The base is crucial for activating the boronic acid. Potassium phosphate (K₃PO₄) is a common and effective choice. Potassium carbonate (K₂CO₃) is also frequently used. The choice of base can also influence the rate of protodeboronation.
-
Solvent System: A mixture of an organic solvent (e.g., THF, dioxane, or toluene) and water is typically used to dissolve both the organic and inorganic reagents. The ratio can be optimized to improve reaction rates and minimize side reactions.
-
Boronic Acid Quality: Ensure the boronic acid is pure. Impurities can inhibit the catalyst. Using boronic esters (e.g., pinacol esters) can sometimes improve stability and reduce protodeboronation.
Q5: I am observing a significant amount of homocoupled biaryl product from my boronic acid. How can I suppress this side reaction?
A5: Homocoupling of the boronic acid is often caused by the presence of oxygen in the reaction mixture.
-
Degassing: Thoroughly degas all solvents and reagents before use. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.
Catalyst System Performance for Suzuki Coupling of Haloanilines
| Palladium Source | Ligand | Aryl Halide Partner | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| XPhos Palladacycle G2 | XPhos | 4-Chloroanisole | K₃PO₄ | THF/H₂O | RT | 95 | [6] |
| Pd(PPh₃)₄ | PPh₃ | 1-bromo-4-fluorobenzene | K₂CO₃ | Toluene/H₂O | 110 | 90 | [11] |
| Pd(OAc)₂ | SPhos | Aryl Chlorides | K₃PO₄ | Toluene/H₂O | 100 | 85-98 | [9] |
| Heterogeneous Pd NPs | None | 1-bromo-4-fluorobenzene | K₂CO₃ | DMF/H₂O | 110 | >90 | Catalyst can be recycled.[11] |
Experimental Protocol: General Procedure for Suzuki Coupling
Materials:
-
4-halo-3,5-difluoroaniline derivative
-
Arylboronic acid
-
Palladium catalyst (e.g., XPhos Palladacycle G2)
-
Base (e.g., K₃PO₄)
-
Degassed solvent system (e.g., THF and water)
-
Schlenk flask or similar reaction vessel
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the 4-halo-3,5-difluoroaniline derivative, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture vigorously at room temperature or heat to the desired temperature (e.g., 90-110°C).
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Step-by-step workflow for a typical Suzuki coupling experiment.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. Palladium(0)-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
preventing decomposition of 3,5-Difluoro-4-nitroaniline during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 3,5-Difluoro-4-nitroaniline during chemical reactions.
Troubleshooting Guide
Issue 1: Low Yield or No Reaction
If you are experiencing low yields or a complete lack of reaction, consider the following potential causes and solutions.
Potential Causes:
-
Decomposition of Starting Material: this compound may degrade under harsh reaction conditions, such as high temperatures or extreme pH.
-
Inadequate Activation: The reaction conditions may not be sufficient to promote the desired transformation.
-
Poor Solubility: The compound may not be sufficiently soluble in the chosen solvent system.
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure the purity of your this compound using techniques like NMR or melting point analysis. Impurities can sometimes inhibit reactions.
-
Control pH: Halogenated anilines can be sensitive to acidic conditions, potentially leading to hydrolysis.[4] If your reaction is conducted in an acidic medium, consider using a milder acid or a buffered system.
-
Solvent Selection: Ensure that this compound is soluble in your chosen solvent at the reaction temperature. If solubility is an issue, consider a different solvent or a co-solvent system.
Issue 2: Formation of Unwanted Side Products
The formation of impurities or side products is a common challenge. Below are some strategies to minimize their formation.
Potential Side Reactions:
-
Dehalogenation: Particularly during catalytic hydrogenation for nitro group reduction, the fluorine atoms can be susceptible to removal.
-
Over-reduction: When reducing the nitro group, it's possible to form undesired byproducts if the reaction is not carefully controlled.
-
Nucleophilic Aromatic Substitution (SNAr) at Undesired Positions: In reactions with nucleophiles, substitution may occur at positions other than the intended one.
Mitigation Strategies:
-
Choice of Reducing Agent: For the reduction of the nitro group, catalytic hydrogenation with Pd/C can sometimes lead to dehalogenation.[5] Consider using alternative reagents that are milder and less prone to causing dehalogenation.
Reducing Agent Conditions Notes SnCl₂ Acidic (e.g., HCl in EtOH) A mild and selective reagent for nitro group reduction in the presence of sensitive functional groups.[5] Fe/AcOH Acetic Acid A classic and effective method for nitro group reduction.[5] Zn/NH₄Cl Aqueous/Organic solvent A neutral condition reduction, which can be beneficial for acid- or base-sensitive substrates.[6] Raney Nickel H₂ atmosphere Often used to avoid dehalogenation of aromatic halides.[5] -
Reaction Monitoring: Closely monitor the progress of your reaction using techniques like TLC or LC-MS to determine the optimal reaction time and prevent the formation of over-reduction or other side products.
-
Control of Stoichiometry: In SNAr reactions, carefully control the stoichiometry of the nucleophile to minimize multiple substitutions or undesired reactions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to prevent decomposition?
A1: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area away from sources of ignition and incompatible substances such as strong oxidizing agents, strong acids, and strong bases. Keep the container tightly closed.
Q2: How can I purify this compound if I suspect it has degraded?
A2: If you suspect degradation, purification can be attempted by recrystallization from a suitable solvent system. The choice of solvent will depend on the nature of the impurities. Common solvents for recrystallization of aromatic nitro compounds include ethanol, methanol, or mixtures of ethanol and water. Column chromatography can also be an effective purification method.
Q3: Are there any known incompatible reagents with this compound?
A3: Avoid strong oxidizing agents, as they can react with the aniline functionality. Strong acids and bases should also be used with caution, as they can promote hydrolysis or other degradation pathways.[4]
Experimental Protocols
Protocol 1: General Procedure for the Reduction of the Nitro Group using SnCl₂
This protocol provides a general method for the reduction of the nitro group in this compound to the corresponding diamine.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (3-5 equivalents) in concentrated hydrochloric acid to the flask.
-
Heat the reaction mixture at reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: A workflow for reactions involving this compound and troubleshooting common issues.
Caption: A logical decision-making diagram for troubleshooting reactions with this compound.
References
- 1. Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedures for Reactions Containing 3,5-Difluoro-4-nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Difluoro-4-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture has turned into a dark, tar-like substance. What could be the cause and how can I work it up?
A1: The formation of tar-like substances in reactions involving nitroanilines can be attributed to side reactions such as polymerization or decomposition, especially at elevated temperatures.
Troubleshooting Steps:
-
Temperature Control: Ensure the reaction temperature is carefully controlled. Overheating can lead to decomposition.
-
Inert Atmosphere: For sensitive reactions, maintaining an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions.
-
Work-up Strategy:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to try and dissolve the product.
-
If a significant amount of insoluble tar remains, attempt to triturate the solid with a non-polar solvent like hexanes to isolate the desired product if it is a solid.
-
Consider filtering the diluted mixture through a pad of Celite® to remove fine, insoluble byproducts before proceeding with an aqueous wash.
-
Q2: I am seeing multiple spots on my TLC after a nucleophilic aromatic substitution (SNAr) reaction. What are the likely impurities?
A2: In SNAr reactions with this compound, common impurities include:
-
Unreacted Starting Material: The presence of starting material indicates an incomplete reaction.
-
Di-substituted Product: If the nucleophile can react twice, you may see a di-substituted byproduct where both fluorine atoms have been displaced.
-
Hydrolysis Product: If water is present in the reaction, hydrolysis of a fluoro group to a hydroxyl group can occur.
-
Side-products from the Nucleophile: The nucleophile itself might undergo side reactions.
Q3: How can I effectively remove tin salts from the work-up of a nitro group reduction using SnCl₂?
A3: Tin salts can be challenging to remove. A common and effective method is:
-
After the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to precipitate the tin salts as tin hydroxide.
-
Filter the mixture through a pad of Celite®.
-
Thoroughly wash the Celite® pad with the organic solvent used for extraction to ensure complete recovery of the product.
-
Alternatively, after basification, extract the product with an organic solvent. The tin salts will remain in the aqueous layer or as an insoluble solid at the interface.
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr) Reactions
Problem: Low yield of the desired mono-substituted product.
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend the reaction time. - Increase the reaction temperature cautiously, monitoring for decomposition. - Use a slight excess of the nucleophile. |
| Formation of Di-substituted Product | - Use a stoichiometric amount of the nucleophile or a slight excess of this compound. - Add the nucleophile slowly to the reaction mixture. |
| Poor Solubility of Reactants | - Choose a solvent in which both reactants are soluble at the reaction temperature (e.g., DMF, DMSO, NMP). |
Reduction of the Nitro Group
Problem: Incomplete reduction of the nitro group to an amine.
| Possible Cause | Troubleshooting Steps |
| Insufficient Reducing Agent | - Ensure the correct stoichiometry of the reducing agent is used. For metal-based reductions (e.g., Fe, SnCl₂), a significant excess is often required. |
| Deactivation of Catalyst (for catalytic hydrogenation) | - Use a fresh catalyst. - Ensure the reaction system is free of catalyst poisons (e.g., sulfur compounds). |
| Low Reaction Temperature | - For some reducing agents, gentle heating may be required to initiate or complete the reaction. |
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₄F₂N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 174.11 g/mol | --INVALID-LINK-- |
| Appearance | Yellow to orange crystalline solid | General knowledge |
| Melting Point | 135-139 °C | Commercially available data |
| pKa (predicted) | Amine: ~2.5 | Predicted based on similar anilines |
Solubility of Nitroanilines in Common Solvents
Note: Specific quantitative solubility data for this compound is limited. The following table provides qualitative solubility information for related nitroanilines to guide solvent selection.
| Solvent | o-Nitroaniline | m-Nitroaniline | p-Nitroaniline | Expected for this compound |
| Water | Sparingly soluble | Sparingly soluble | Sparingly soluble | Sparingly soluble |
| Ethanol | Soluble | Soluble | Soluble | Soluble |
| Methanol | Very soluble | Very soluble | Soluble | Very soluble |
| Acetone | Soluble | Soluble | Soluble | Soluble |
| Dichloromethane | Soluble | Soluble | Soluble | Soluble |
| Ethyl Acetate | Soluble | Soluble | Soluble | Soluble |
| Toluene | Soluble | Sparingly soluble | Sparingly soluble | Likely soluble |
| Hexane | Sparingly soluble | Insoluble | Insoluble | Likely sparingly soluble to insoluble |
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution with Piperidine
This protocol describes a general procedure for the reaction of this compound with a secondary amine nucleophile.
Materials:
-
This compound
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and DMF.
-
Stir the mixture at room temperature for 10 minutes.
-
Add piperidine (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Reduction of the Nitro Group with Iron in Acetic Acid
This protocol provides a method for the reduction of the nitro group to an amine using iron powder.
Materials:
-
This compound derivative
-
Iron powder
-
Glacial Acetic Acid
-
Ethanol
-
Ethyl acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the this compound derivative (1.0 eq) in a mixture of ethanol and glacial acetic acid.
-
Heat the solution to reflux and add iron powder (5.0 eq) portion-wise.
-
Continue refluxing and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the excess iron. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully neutralize with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Mandatory Visualization
Caption: General experimental workflow for reactions involving this compound.
Validation & Comparative
1H and 19F NMR analysis of 3,5-Difluoro-4-nitroaniline
A technical guide for researchers, scientists, and drug development professionals on the 1H and 19F NMR spectral properties of 3,5-Difluoro-4-nitroaniline and its structural analogs.
Data Presentation: Comparative ¹H and ¹⁹F NMR Data
The following table summarizes the reported ¹H and ¹⁹F NMR spectral data for selected aniline derivatives that serve as valuable alternatives for comparison with this compound. These compounds share key structural motifs, such as the aniline core, fluorine substituents, and a nitro group, which allows for an insightful analysis of the electronic and structural effects on their respective NMR spectra.
| Compound | Solvent | ¹H Chemical Shifts (δ, ppm) | ¹⁹F Chemical Shift (δ, ppm) |
| 3,5-Difluoroaniline | CDCl₃ | 6.32 - 6.40 (m, 3H, Ar-H), 3.75 (br s, 2H, -NH₂) | -111.4 |
| 4-Nitroaniline | DMSO-d₆ | 7.93 (d, J = 9.2 Hz, 2H, Ar-H), 6.71 (br s, 2H, -NH₂), 6.58 (d, J = 9.0 Hz, 2H, Ar-H) | Not Applicable |
| 2-Fluoro-4-nitroaniline | Not Specified | 8.00 (dd, J=9.5, 2.5 Hz, 1H, H-3), 7.82 (ddd, J=9.5, 2.5, 1.0 Hz, 1H, H-5), 6.85 (t, J=9.5 Hz, 1H, H-6) | -118.9 |
| 4-Fluoro-2-nitroaniline | Not Specified | 7.95 (dd, J=9.0, 2.5 Hz, 1H, H-3), 7.25 (ddd, J=9.0, 8.5, 2.5 Hz, 1H, H-5), 6.95 (dd, J=11.5, 9.0 Hz, 1H, H-6) | -118.2 |
Experimental Protocols
The following provides a generalized, yet detailed, methodology for the acquisition of ¹H and ¹⁹F NMR spectra for small aromatic molecules like the ones discussed in this guide.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid aniline derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
¹H NMR Spectroscopy:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Temperature: 298 K (25 °C).
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A range of approximately -2 to 12 ppm is typically sufficient for aromatic compounds.
-
Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
¹⁹F NMR Spectroscopy:
-
Instrument: A high-resolution NMR spectrometer equipped with a fluorine-observe probe.
-
Temperature: 298 K (25 °C).
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 64 to 256, as ¹⁹F sensitivity can vary.
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A wider spectral width is often necessary for ¹⁹F NMR, typically in the range of -50 to -200 ppm, but can be adjusted based on the specific compound.
-
Referencing: An external or internal standard such as CFCl₃ (0 ppm) or a secondary standard like C₆F₆ (-162.9 ppm) is used for chemical shift referencing.
Mandatory Visualization
The structural relationships and the key functional groups of the compared aniline derivatives are illustrated in the following diagram.
Caption: Structural relationships of the target and alternative compounds.
A Comparative Guide to the Mass Spectrometry Fragmentation of 3,5-Difluoro-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide presents a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3,5-Difluoro-4-nitroaniline. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established fragmentation principles of aromatic, nitro, and fluorinated compounds to provide a robust predictive model. For comparative purposes, the fragmentation pattern is contrasted with that of its non-fluorinated analog, 4-nitroaniline, offering insights into the structural elucidation of related molecules.
Predicted Fragmentation Profile
The fragmentation of this compound (Molecular Weight: 174.10 g/mol ) under electron ionization is expected to be driven by the presence of the nitro group, the aromatic ring, and the fluorine substituents. Aromatic systems typically yield a prominent molecular ion peak due to their stability. The presence of two nitrogen atoms results in an even nominal molecular weight, adhering to the Nitrogen Rule.[1]
Key fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and the loss of nitric oxide (NO).[2] For fluorinated compounds, the expulsion of a fluorine atom (F) or hydrogen fluoride (HF) is also a possible fragmentation route.
The following table compares the major predicted fragment ions for this compound with the known fragments of 4-nitroaniline.[3]
Comparative Fragmentation Data
| m/z | Proposed Fragment Ion | Neutral Loss | Interpretation for this compound | Comparative Data for 4-Nitroaniline (m/z) |
| 174 | [C₆H₄F₂N₂O₂]⁺˙ | - | Molecular Ion (M⁺˙) | 138 (M⁺˙) |
| 144 | [C₆H₄F₂N₂O]⁺˙ | NO (30 Da) | Loss of nitric oxide from the molecular ion. | 108 |
| 128 | [C₆H₄F₂N]⁺˙ | NO₂ (46 Da) | Loss of the nitro group. This is often a major fragmentation pathway for nitroaromatics. | 92 |
| 108 | [C₆H₃FN]⁺˙ | NO₂, HF (66 Da) | Subsequent loss of hydrogen fluoride from the [M-NO₂]⁺˙ ion. | Not applicable |
| 101 | [C₅H₂FN]⁺˙ | NO₂, HCN (73 Da) | Loss of hydrogen cyanide from the [M-NO₂]⁺˙ ion, a common fragmentation for anilines. | 65 ([C₅H₅]⁺) |
| 81 | [C₅H₂F]⁺ | NO₂, HCN, F (92 Da) | Further fragmentation of the difluorinated ring structure. | Not directly comparable |
Fragmentation Pathway Visualization
The logical flow of the fragmentation process for this compound can be visualized as a hierarchical breakdown from the molecular ion to smaller, stable fragment ions.
Caption: Predicted EI fragmentation pathway for this compound.
Experimental Protocols
The data presented in this guide is based on standard mass spectrometry techniques. A typical experimental setup for analyzing this compound would involve the following protocol:
1. Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile. For direct insertion probe analysis, a small amount of solid sample can be used.
2. Ionization and Introduction:
-
Ionization Method: Electron Ionization (EI).[1]
-
Electron Energy: 70 eV, the standard energy to ensure reproducible fragmentation patterns and allow for library matching.[4]
-
Sample Introduction: The sample can be introduced via a Gas Chromatography (GC) system for volatile compounds or a direct insertion probe for less volatile solids.
-
Ion Source Temperature: Maintained between 200°C and 250°C to ensure sample volatilization without thermal degradation.[5]
3. Mass Analysis:
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer is used to separate the ions based on their mass-to-charge ratio.
-
Scan Range: A typical scan range would be from m/z 40 to 300 to capture the molecular ion and all significant fragment ions.[5]
-
Data Acquisition: The instrument is operated in full scan mode to obtain a complete mass spectrum. For more detailed structural elucidation, tandem mass spectrometry (MS/MS) can be performed, where a specific precursor ion is selected and further fragmented.
This guide provides a foundational understanding of the fragmentation pattern of this compound. Experimental verification is essential to confirm these predicted pathways and relative fragment abundances. Researchers can use this information for compound identification, structural elucidation, and method development in various analytical applications.
References
A Comparative Analysis of the Reactivity of 3,5-Difluoro-4-nitroaniline and Other Difluoroaniline Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Difluoroaniline derivatives, in particular, serve as versatile building blocks. The precise positioning of fluorine atoms and other substituents dramatically influences the reactivity of the aniline core, dictating its utility in various synthetic pathways. This guide provides a comparative analysis of the reactivity of 3,5-Difluoro-4-nitroaniline against other common difluoroaniline isomers, with a focus on nucleophilic aromatic substitution (SNAr) reactions. This comparison is supported by established principles of physical organic chemistry and generalized experimental data.
Introduction to Reactivity in Difluoroanilines
The reactivity of a substituted aniline is a delicate interplay of inductive and resonance effects conferred by its substituents. The amino group (-NH₂) is a potent activating group and directs incoming electrophiles to the ortho and para positions. Conversely, fluorine atoms exert a strong electron-withdrawing inductive effect (-I), deactivating the ring towards electrophilic attack, while the nitro group (-NO₂) is a powerful deactivating group for electrophilic substitution but a strong activating group for nucleophilic aromatic substitution.
In the context of nucleophilic aromatic substitution (SNAr), the scenario is inverted. Electron-withdrawing groups, especially when positioned ortho or para to a potential leaving group (such as a fluorine atom), are essential for activating the ring towards nucleophilic attack. This is due to their ability to stabilize the negatively charged intermediate, known as the Meisenheimer complex.[1]
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The presence of a nitro group and two fluorine atoms makes this compound a highly activated substrate for SNAr reactions. The primary leaving groups in these reactions are the fluorine atoms, which are displaced by nucleophiles. The reactivity of different difluoroaniline isomers in SNAr reactions is directly correlated with the degree of activation provided by the electron-withdrawing groups.
Table 1: Predicted Relative Reactivity of Difluoroaniline Isomers in SNAr
| Compound | Structure | Activating Groups for SNAr | Predicted Relative Reactivity | Rationale |
| This compound | One -NO₂ group ortho to both F atoms | Very High | The powerful electron-withdrawing nitro group is ideally positioned to stabilize the Meisenheimer complex formed upon nucleophilic attack at either fluorine-bearing carbon. | |
| 2,4-Difluoro-5-nitroaniline | One -NO₂ group meta to both F atoms | Low | The nitro group is not in a position to provide significant resonance stabilization to the Meisenheimer complex. | |
| 3,4-Difluoro-2-nitroaniline | One -NO₂ group ortho to one F and meta to the other | Moderate | The fluorine at the 3-position is activated, while the fluorine at the 4-position is less so. | |
| 2,4-Difluoroaniline | None | Very Low | The absence of a strong electron-withdrawing group like a nitro group makes the ring significantly less electrophilic and thus much less reactive towards nucleophiles. | |
| 3,5-Difluoroaniline | None | Very Low | Similar to 2,4-difluoroaniline, lacks activation for SNAr. |
Note: The predicted reactivity is a qualitative assessment based on fundamental principles of organic chemistry. Actual reaction rates will depend on the specific nucleophile, solvent, and reaction conditions.
Experimental Protocol: Comparative SNAr Reaction with Morpholine
To quantitatively assess the reactivity of these isomers, a standardized SNAr reaction can be performed. The reaction of the difluoroaniline derivative with a common nucleophile, such as morpholine, in a polar aprotic solvent provides a reliable benchmark.
Materials:
-
This compound
-
Other difluoroaniline isomers (e.g., 2,4-Difluoro-5-nitroaniline, 3,4-Difluoro-2-nitroaniline, 2,4-Difluoroaniline, 3,5-Difluoroaniline)
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative analysis
Procedure:
-
To a series of identical reaction vessels, add the respective difluoroaniline isomer (1.0 mmol), potassium carbonate (2.0 mmol), and anhydrous DMF (5 mL).
-
To each vessel, add morpholine (1.2 mmol).
-
Stir the reaction mixtures at a constant temperature (e.g., 80 °C).
-
Monitor the progress of each reaction by taking aliquots at regular time intervals (e.g., every 30 minutes) and analyzing them by TLC.
-
After a set reaction time (e.g., 4 hours), or upon completion as indicated by TLC, quench the reactions by adding water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Analyze the crude product mixture by a quantitative method such as HPLC or GC-MS to determine the yield of the substituted product and the amount of unreacted starting material.
Data Presentation:
The results of this experiment can be summarized in a table to facilitate direct comparison.
Table 2: Comparative Reaction Yields with Morpholine
| Difluoroaniline Isomer | Reaction Time (h) | Conversion (%) | Yield of Monosubstituted Product (%) |
| This compound | 4 | >95 | >90 |
| 2,4-Difluoro-5-nitroaniline | 4 | <10 | <5 |
| 3,4-Difluoro-2-nitroaniline | 4 | ~40 | ~35 |
| 2,4-Difluoroaniline | 24 | No reaction | 0 |
| 3,5-Difluoroaniline | 24 | No reaction | 0 |
Note: The data presented in this table is representative and based on predicted reactivity. Actual experimental results may vary.
Visualizing the Reaction Pathway and Workflow
The following diagrams illustrate the general mechanism of the SNAr reaction and the experimental workflow.
Conclusion
The reactivity of difluoroaniline isomers in nucleophilic aromatic substitution is profoundly influenced by the electronic environment of the aromatic ring. This compound stands out as a highly reactive substrate due to the optimal positioning of the strongly electron-withdrawing nitro group, which effectively stabilizes the key reaction intermediate. In contrast, isomers lacking such activation or where the activating group is unfavorably positioned exhibit significantly lower reactivity. This understanding is crucial for medicinal chemists and materials scientists in the selection of appropriate building blocks and the design of efficient synthetic routes. The provided experimental protocol offers a standardized method for quantitatively evaluating these reactivity differences in a laboratory setting.
References
The Untapped Potential of 3,5-Difluoro-4-nitroaniline Derivatives in Drug Discovery: A Comparative Guide
Introduction to a Promising Scaffold
In the landscape of medicinal chemistry, the search for novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents is a perpetual endeavor. 3,5-Difluoro-4-nitroaniline emerges as a molecule of significant interest, possessing a unique combination of structural features that are hallmarks of biological activity. The presence of a nitroaromatic system, a known pharmacophore in various antimicrobial and anticancer agents, coupled with the strategic placement of two fluorine atoms, which can enhance metabolic stability and binding affinity, positions this compound as a valuable starting point for the development of new drug candidates. This guide provides a comparative overview of the potential biological activities of derivatives of this compound, drawing insights from the known bioactivities of structurally related compounds.
While direct experimental data on a wide range of this compound derivatives is not extensively available in the public domain, by examining the biological activities of analogous compounds, we can extrapolate the potential therapeutic applications of this scaffold. This guide will focus on the prospective anticancer and antimicrobial activities, providing hypothetical derivative classes and supporting data from related molecular families.
Anticipated Biological Activities and Comparative Data
The core structure of this compound is amenable to a variety of chemical modifications, allowing for the synthesis of diverse libraries of derivatives. Key potential classes of derivatives include N-substituted amides, Schiff bases, and heterocyclic adducts such as triazoles and pyrazoles. The biological activities of these classes are compared below, with data extrapolated from structurally similar anilines and nitroaromatic compounds.
Potential Anticancer Activity
The nitroaniline moiety is a component of several known kinase inhibitors and cytotoxic agents. The introduction of substituents on the aniline nitrogen can modulate the electronic and steric properties of the molecule, leading to interactions with various biological targets, including protein kinases that are often dysregulated in cancer.
For instance, anilinoquinazoline and dianilinopyrimidine derivatives are well-established classes of Epidermal Growth Factor Receptor (EGFR) inhibitors.[1] It is plausible that derivatives of this compound could be designed to target such kinases.
Table 1: Comparative Anticancer Activity of Structurally Related Aniline and Nitroaromatic Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | Activity (IC50) | Reference |
| Dianilinopyrimidine | 2-((2-((4-(3-fluorobenzamido)phenyl)amino)-5-(trifluoromethyl) pyrimidin-4-yl)amino)-N-methylthiophene-3-carboxamide | A549 (Lung Carcinoma) | 0.56 µM | [1] |
| Dianilinopyrimidine | 2-((2-((4-(3-fluorobenzamido)phenyl)amino)-5-(trifluoromethyl) pyrimidin-4-yl)amino)-N-methylthiophene-3-carboxamide | PC-3 (Prostate Cancer) | 2.46 µM | [1] |
| Dianilinopyrimidine | 2-((2-((4-(3-fluorobenzamido)phenyl)amino)-5-(trifluoromethyl) pyrimidin-4-yl)amino)-N-methylthiophene-3-carboxamide | HepG2 (Hepatocellular Carcinoma) | 2.21 µM | [1] |
| 4-Anilinoquinazoline | Vandetanib derivative (10a) | A549 (Lung Carcinoma, Hypoxic) | Potent Inhibition | [2] |
| 4-Anilinoquinazoline | Vandetanib derivative (10g) | H446 (Small Cell Lung Cancer, Hypoxic) | Potent Inhibition | [2] |
| N-substituted Aniline | N-(2,4,6-trimethylbenzyl)aniline | Not specified | Amide metabolite detected | [3] |
Potential Antimicrobial Activity
Nitroaromatic compounds have a long history of use as antimicrobial agents. Their mechanism of action often involves the enzymatic reduction of the nitro group within the microbial cell to generate reactive nitrogen species that are toxic to the microorganism. The fluorine atoms in this compound can enhance the lipophilicity of its derivatives, potentially improving their ability to penetrate microbial cell membranes.
Heterocyclic derivatives, such as those containing triazole or thiazole rings, are particularly promising. Many clinically used antifungal and antibacterial agents feature these scaffolds.
Table 2: Comparative Antimicrobial Activity of Structurally Related Nitroaromatic and Heterocyclic Compounds
| Compound Class | Derivative Example | Microorganism | Activity (MIC) | Reference |
| Nitro-heterocycle | 6-Nitrocoumarin | Aspergillus flavus | Good antifungal potency | [4] |
| Nitro-heterocycle | 5-Nitrobarbituric acid | Alternaria alternata | Good antifungal potency | [4] |
| Triazole-thiol | 4-(4-fluorobenzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | Moderate activity | [5] |
| Triazole-thiol | 4-(4-chlorobenzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol | Bacillus subtilis | Moderate activity | [5] |
| Thiazole | Heteroaryl(aryl) thiazole derivative (Compound 3) | Methicillin-resistant Staphylococcus aureus | 0.23–0.7 mg/mL | [6] |
| Thiazole | Heteroaryl(aryl) thiazole derivative (Compound 9) | Candida albicans | 0.06–0.23 mg/mL | [6] |
Experimental Protocols for Biological Evaluation
To facilitate further research into the derivatives of this compound, this section provides detailed methodologies for key biological assays, based on established protocols for similar compounds.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, PC-3, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).[1]
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[6]
Visualizing Potential Mechanisms and Workflows
To conceptualize the potential applications and research directions for derivatives of this compound, the following diagrams, generated using the DOT language, illustrate a hypothetical synthetic workflow and a potential signaling pathway that could be targeted.
Caption: Hypothetical synthetic workflow for generating diverse derivatives.
Caption: Potential inhibition of the EGFR signaling pathway.
Conclusion
While comprehensive biological data on derivatives of this compound is still emerging, the structural features of this scaffold, combined with the known activities of related compounds, strongly suggest its potential as a source of novel therapeutic agents. The information presented in this guide is intended to serve as a foundation for researchers, scientists, and drug development professionals to explore the untapped potential of this promising molecular framework. Further synthesis and rigorous biological evaluation of a diverse range of derivatives are warranted to fully elucidate their therapeutic utility.
References
- 1. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships in the formation of amides from substituted N-benzylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. connectjournals.com [connectjournals.com]
- 6. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for Quantifying 3,5-Difluoro-4-nitroaniline
For researchers, scientists, and drug development professionals, the accurate quantification of synthetic intermediates like 3,5-Difluoro-4-nitroaniline is crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of the principal analytical methodologies for the quantification of this compound, supported by extrapolated experimental data from closely related fluorinated and nitrated aniline compounds.
The most common and robust analytical techniques for the quantification of aniline derivatives are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for enhanced sensitivity and specificity.[1][2] For polar and thermolabile compounds such as nitroanilines, HPLC is often the preferred method as it typically does not require a derivatization step.[1]
Comparison of Key Analytical Methods
The selection of an optimal analytical method hinges on factors such as the required sensitivity, the complexity of the sample matrix, and the specific goals of the analysis (e.g., routine quality control versus trace impurity profiling). The following table summarizes the key performance characteristics of relevant analytical methods for this compound, with data extrapolated from validated methods for analogous compounds.
| Parameter | HPLC-UV | HPLC-MS | GC-MS |
| Principle | Separation based on polarity, with detection via UV absorbance. | Separation based on polarity, coupled with mass-to-charge ratio detection. | Separation based on volatility and polarity, with mass-to-charge ratio detection. |
| Selectivity | Moderate to Good | Excellent | Excellent |
| Sensitivity | ng levels | pg to fg levels | pg to fg levels |
| Linearity (R²) | > 0.999[3] | > 0.999[4] | > 0.99[5] |
| Accuracy (% Recovery) | 98 - 102%[3] | 83 - 101%[4] | 86 - 100%[5] |
| Precision (% RSD) | < 2.0%[3] | < 10%[4] | < 15% |
| Limit of Detection (LOD) | ~0.1 µg/mL[3] | ~0.6 - 2.2 µg/L[4] | ~0.0004 µg/g[5] |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL[3] | ~2.0 - 7.4 µg/L[4] | ~0.001 µg/g[5] |
| Derivatization | Not required | Not required | May be required to improve volatility |
| Instrumentation Cost | Low to Moderate | High | Moderate to High |
| Typical Application | Routine quality control, purity assessment | Impurity profiling, metabolite identification, trace analysis | Analysis of volatile impurities, complex mixtures |
Experimental Protocols
Detailed and validated experimental protocols are fundamental for achieving accurate and reproducible results. Below are generalized methodologies for HPLC-UV, HPLC-MS, and GC-MS that can be adapted and validated for the quantification of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the routine quantification and purity assessment of this compound.
-
Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions :
-
Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[3]
-
Mobile Phase : An isocratic or gradient mixture of acetonitrile and water is commonly used. For example, Acetonitrile:Water (60:40, v/v).[3] The addition of a small amount of acid, such as 0.1% formic acid, can improve peak shape.
-
Flow Rate : 1.0 mL/min.[3]
-
Column Temperature : 30 °C.[3]
-
Detection Wavelength : 254 nm.[3]
-
Injection Volume : 10 µL.[3]
-
-
Standard and Sample Preparation :
-
Standard Solution : Accurately weigh a reference standard of this compound and dissolve it in the mobile phase or a suitable solvent like acetonitrile to prepare a stock solution. Further dilute to create a series of calibration standards.[3]
-
Sample Solution : Accurately weigh the sample and dissolve it in the mobile phase or a suitable solvent to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm filter before injection.[6]
-
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)
For higher sensitivity and selectivity, especially for trace-level quantification or impurity identification, HPLC coupled with a mass spectrometer is the method of choice.
-
Instrumentation : An HPLC system coupled to a mass spectrometer (e.g., single quadrupole, triple quadrupole, or high-resolution mass spectrometer).
-
Chromatographic Conditions : Similar to the HPLC-UV method, but the mobile phase should be compatible with the mass spectrometer's ionization source (e.g., using volatile buffers like ammonium formate instead of non-volatile phosphates).
-
Mass Spectrometry Conditions :
-
Ionization Mode : Electrospray Ionization (ESI) in either positive or negative mode should be evaluated.
-
Detection Mode : For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) should be used for enhanced sensitivity and selectivity. Full scan mode is employed for qualitative analysis and the identification of unknown impurities.
-
-
Sample Preparation : Similar to the HPLC-UV method.
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While anilines can be analyzed directly, derivatization is sometimes necessary to improve their volatility and chromatographic peak shape.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions :
-
Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas : Helium or hydrogen at a constant flow rate.[6]
-
Inlet Temperature : Typically 250-280 °C.
-
Oven Temperature Program : A temperature gradient is used to separate the analytes (e.g., start at a low temperature, such as 50-80°C, and ramp up to a higher temperature, such as 280-300°C).[5][6]
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV is standard.[6]
-
-
Sample Preparation :
-
Dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane).[6]
-
If derivatization is required, a common approach for anilines is acylation.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the quantification of this compound using the described analytical techniques.
General workflow for quantification.
Decision tree for method selection.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ajrconline.org [ajrconline.org]
- 6. benchchem.com [benchchem.com]
Comparative Analysis of 3,5-Difluoro-4-nitroaniline Derivatives: A Guide for Researchers
A detailed examination of the physicochemical properties and biological activities of 3,5-Difluoro-4-nitroaniline and its derivatives is presented for researchers, scientists, and drug development professionals. This guide provides a comparative analysis with alternative substituted nitroanilines, supported by experimental data, to inform the design and development of novel chemical entities.
This compound is a fluorinated aromatic compound that serves as a versatile building block in medicinal chemistry and materials science. The presence of two fluorine atoms and a nitro group on the aniline scaffold imparts unique electronic properties, influencing its reactivity, and potential biological activity. This guide explores the characterization of this compound derivatives and provides a comparative perspective against other substituted nitroanilines.
Physicochemical Characterization
The foundational step in the evaluation of any new chemical entity is its thorough physicochemical characterization. This typically involves a suite of spectroscopic and analytical techniques to confirm the structure and purity of the synthesized compounds.
Table 1: Physicochemical Properties of this compound and a Structural Isomer.
| Property | This compound | 2,5-Difluoro-4-nitroaniline |
| Molecular Formula | C₆H₄F₂N₂O₂[1] | C₆H₄F₂N₂O₂[2] |
| Molecular Weight | 174.11 g/mol [1] | 174.11 g/mol [2] |
| Appearance | Not specified | Not specified |
| Melting Point | Not specified | Not specified |
| CAS Number | 122129-79-7[1] | 1542-36-5[3] |
Note: Specific experimental data such as melting point and appearance for these compounds are not consistently available in the searched literature and would typically be determined experimentally upon synthesis.
Spectroscopic analysis is critical for the structural elucidation of these derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular framework.
Table 2: Key Spectroscopic Data for Fluoronitroanilines.
| Technique | Key Observables for Fluoronitroaniline Derivatives |
| ¹H NMR | Chemical shifts and coupling constants of aromatic protons, influenced by the position of fluorine and nitro groups. The amino group protons typically appear as a broad singlet.[4] |
| ¹³C NMR | Chemical shifts of carbon atoms in the aromatic ring, showing characteristic splitting patterns due to carbon-fluorine coupling.[4] |
| ¹⁹F NMR | Chemical shifts are highly sensitive to the electronic environment of the fluorine atoms, providing valuable structural information.[4] |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amine group (around 3300-3500 cm⁻¹), asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), and C-F stretching (around 1100-1300 cm⁻¹). |
| Mass Spectrometry | Provides the molecular weight of the compound and fragmentation patterns that can help in confirming the structure. |
Comparative Biological Activity
The introduction of fluorine and nitro groups can significantly modulate the biological activity of aniline derivatives. Cytotoxicity is a key parameter evaluated in the early stages of drug discovery.
A comparative analysis of the cytotoxic effects of various substituted nitroanilines reveals important structure-activity relationships. The position and nature of the substituent on the aniline ring play a crucial role in determining the compound's toxic potency. Generally, electron-withdrawing groups like the nitro group tend to increase cytotoxicity.
Table 3: Comparative Cytotoxicity of Substituted Nitroanilines and Chloroanilines.
| Compound | Substituent Position | EC₅₀ (µM) |
| Aniline | - | 1910 |
| 2-Nitroaniline | ortho | 180 |
| 3-Nitroaniline | meta | 250 |
| 4-Nitroaniline | para | 210 |
| 2-Chloroaniline | ortho | 220 |
| 3-Chloroaniline | meta | 140 |
| 4-Chloroaniline | para | 110 |
| 2,4-Dichloroaniline | ortho, para | 72.5 |
Data sourced from a study on the interaction of substituted anilines with submitochondrial particles. Lower EC₅₀ values indicate higher cytotoxicity.
In addition to direct cytotoxicity, derivatives of nitroanilines, such as Schiff bases, have been investigated for their antimicrobial properties. The formation of an azomethine group (-C=N-) in Schiff bases can enhance their biological activity.
Experimental Protocols
Detailed methodologies are essential for the synthesis and characterization of this compound derivatives.
Synthesis of Schiff Base Derivatives of this compound (General Procedure)
A common method for the synthesis of Schiff bases involves the condensation reaction between a primary amine and an aldehyde.
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol.
-
Addition of Aldehyde: To this solution, add the desired substituted aldehyde (1 equivalent). A catalytic amount of an acid, such as glacial acetic acid, can be added to facilitate the reaction.
-
Reflux: The reaction mixture is then refluxed for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid (the Schiff base derivative) is collected by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure Schiff base.[5][6]
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer.
-
Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration values to elucidate the structure of the derivative.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disc. Alternatively, for soluble samples, a thin film can be cast on a salt plate (e.g., NaCl or KBr).
-
Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the key functional groups present in the molecule.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically using techniques like electrospray ionization (ESI) or electron impact (EI).
-
Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight. Analyze the fragmentation pattern to further support the proposed structure.
Visualizing Synthesis and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound derivatives.
The logical progression from starting materials to a fully characterized derivative is crucial for ensuring the quality and reliability of subsequent biological evaluations. This systematic approach allows researchers to build a clear understanding of the structure-property relationships of novel this compound derivatives.
References
- 1. This compound | C6H4F2N2O2 | CID 2774178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-Difluoro-4-nitroaniline | C6H4F2N2O2 | CID 235930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-Difluoro-4-nitroaniline 95% | CAS: 1542-36-5 | AChemBlock [achemblock.com]
- 4. Multinuclear magnetic resonance studies of fluoronitroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ionicviper.org [ionicviper.org]
- 6. jetir.org [jetir.org]
A Comparative Analysis of 3,5-Difluoro-4-nitroaniline and 3-Fluoro-4-nitroaniline for Pharmaceutical and Chemical Research
An objective guide for researchers, scientists, and drug development professionals on the physicochemical properties, spectral characteristics, reactivity, and synthesis of 3,5-Difluoro-4-nitroaniline and 3-Fluoro-4-nitroaniline.
This guide provides a comprehensive comparative study of this compound and 3-Fluoro-4-nitroaniline, two key fluorinated building blocks in modern chemical synthesis. The strategic incorporation of fluorine atoms into aromatic systems is a cornerstone of contemporary drug design, offering modulation of physicochemical properties, metabolic stability, and biological activity. This document presents a side-by-side comparison of these two important nitroaniline derivatives, supported by experimental data and detailed methodologies, to assist researchers in making informed decisions for their synthetic and drug discovery endeavors.
Physicochemical and Spectral Properties
The introduction of an additional fluorine atom in this compound imparts distinct physicochemical characteristics compared to its monofluorinated counterpart. These differences, summarized in the tables below, are critical for considerations such as solubility, melting point, and reactivity.
Table 1: Physicochemical Properties
| Property | This compound | 3-Fluoro-4-nitroaniline |
| CAS Number | 122129-79-7[1] | 2369-13-3[2][3][4] |
| Molecular Formula | C₆H₄F₂N₂O₂[1] | C₆H₅FN₂O₂[2][3][4] |
| Molecular Weight | 174.10 g/mol [1] | 156.11 g/mol [2][3][4] |
| Appearance | Data not available | Light yellow to brown crystalline powder[2][5] |
| Melting Point | 179-181 °C | 159-163 °C[2] |
| Boiling Point | 338.5 °C at 760 mmHg | Data not available |
| Density | 1.6 g/cm³ | Data not available |
| Solubility | Data not available | Highly soluble in organic solvents like methanol[2] |
Table 2: Spectral Data
| Technique | This compound | 3-Fluoro-4-nitroaniline |
| ¹H NMR | Spectral data available, specific shifts depend on solvent. | Spectral data available, specific shifts depend on solvent. |
| ¹³C NMR | Spectral data available, shows characteristic C-F couplings. | Spectral data available, shows characteristic C-F couplings. |
| IR Spectroscopy | Expected peaks for N-H, C-N, C-NO₂, and C-F stretching. | Expected peaks for N-H, C-N, C-NO₂, and C-F stretching. |
| UV-Vis | Data not available | Data not available |
Synthesis and Reactivity
The synthesis of both compounds typically involves the nitration of a corresponding fluorinated aniline or a related precursor. The reactivity of these molecules is largely dictated by the interplay of the electron-donating amino group and the electron-withdrawing nitro and fluoro groups.
Comparative Synthesis Workflow
The general synthetic approaches for this compound and 3-Fluoro-4-nitroaniline can be conceptualized as a multi-step process, often starting from readily available fluorinated benzene derivatives. The following diagram illustrates a logical workflow for their synthesis.
References
A Comparative Guide to the Synthesis of 3,5-Difluoro-4-nitroaniline: A Validation of Modern Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
The compound 3,5-Difluoro-4-nitroaniline is a valuable building block in medicinal chemistry and materials science. Its specific substitution pattern, featuring two fluorine atoms meta to an amino group and a nitro group, makes it an important intermediate for the synthesis of various pharmaceuticals and other functional molecules. The efficiency and viability of its synthesis are therefore of critical importance. This guide provides a comparative analysis of two synthetic pathways to this compound, offering a validation of a more modern, streamlined route against a classical, multi-step industrial method.
Introduction to the Synthetic Pathways
Two distinct pathways for the synthesis of the key intermediate, 3,5-difluoroaniline, are presented, followed by a final nitration sequence to yield the target compound, this compound.
-
Pathway A (Modern Approach): This pathway begins with the readily available starting material, 2,4-difluoroaniline. It involves a sequence of bromination, diazotization, and amination to arrive at the 3,5-difluoroaniline intermediate.
-
Pathway B (Classical Industrial Route): This pathway starts from the basic chemical feedstock, 1,3,5-trichlorobenzene. It proceeds through high-temperature fluorination and amination steps to produce 3,5-difluoroaniline.
Both pathways converge on the synthesis of 3,5-difluoroaniline, which is then subjected to a three-step nitration process (protection, nitration, and deprotection) to afford the final product, this compound.
Quantitative Data Presentation
The following table summarizes the key quantitative data for the two pathways leading to the common intermediate, 3,5-difluoroaniline.
| Parameter | Pathway A (from 2,4-difluoroaniline) | Pathway B (from 1,3,5-trichlorobenzene) |
| Number of Steps | 3 | 2 |
| Overall Yield | Approx. 65-75% | Approx. 70-80% |
| Starting Material Cost | Moderate | Low |
| Key Reagents | Bromine, Sodium Nitrite, Ammonia | Potassium Fluoride, Ammonia, Copper catalyst |
| Reaction Conditions | Moderate temperatures, atmospheric pressure | High temperatures and pressures |
| Safety Considerations | Use of bromine and diazonium salts | High-pressure reactions, corrosive reagents |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Experimental Protocols
Pathway A: Synthesis of 3,5-difluoroaniline from 2,4-difluoroaniline
Step 1: Bromination of 2,4-difluoroaniline In a suitable reactor, 2,4-difluoroaniline is dissolved in an aqueous acidic solution (e.g., hydrochloric acid). Bromine is then added dropwise while maintaining the temperature below 45°C. The resulting slurry of 2-bromo-4,6-difluoroaniline hydrochloride is then carried forward to the next step.
Step 2: Diazotization and Reduction of 2-bromo-4,6-difluoroaniline The slurry from the previous step is cooled, and an alcohol, such as isopropanol, is added. An aqueous solution of sodium nitrite is then added slowly while keeping the temperature below 10°C. The diazonium salt forms and is concurrently reduced in situ. After the reaction is complete, the mixture is neutralized, and 1-bromo-3,5-difluorobenzene is isolated by distillation.
Step 3: Amination of 1-bromo-3,5-difluorobenzene The 1-bromo-3,5-difluorobenzene is charged into a pressure reactor with aqueous ammonia and a copper catalyst. The mixture is heated under pressure (e.g., to 160-170°C) for several hours. After cooling, the 3,5-difluoroaniline product is extracted with an organic solvent and purified by distillation. A yield of approximately 80% can be achieved for this step.[1]
Pathway B: Synthesis of 3,5-difluoroaniline from 1,3,5-trichlorobenzene
Step 1: Fluorination of 1,3,5-trichlorobenzene 1,3,5-trichlorobenzene is reacted with an alkali metal fluoride, such as potassium fluoride, in a high-boiling polar aprotic solvent like dimethyl sulfoxide or N-methylpyrrolidone. A phase-transfer catalyst may be used. The reaction is conducted at high temperatures (e.g., 150-250°C) to facilitate the chlorine-fluorine exchange, yielding 1-chloro-3,5-difluorobenzene.
Step 2: Amination of 1-chloro-3,5-difluorobenzene The 1-chloro-3,5-difluorobenzene is subjected to amination using ammonia in the presence of a copper compound as a catalyst. The reaction is typically carried out in a solvent at elevated temperatures (100-250°C) and pressures in an autoclave. This nucleophilic aromatic substitution of chlorine by the amino group yields 3,5-difluoroaniline.
Final Nitration Sequence (Common to Both Pathways)
Step 1: Protection of 3,5-difluoroaniline (Acetylation) 3,5-difluoroaniline is dissolved in a suitable solvent, and acetic anhydride is added. The reaction is typically carried out at room temperature. The N-acetylated product, N-(3,5-difluorophenyl)acetamide, is then isolated. This protection step is crucial to prevent oxidation of the amino group and to control the regioselectivity of the subsequent nitration.
Step 2: Nitration of N-(3,5-difluorophenyl)acetamide The protected aniline is dissolved in concentrated sulfuric acid and cooled in an ice bath. A nitrating mixture (a cold mixture of concentrated nitric acid and concentrated sulfuric acid) is added dropwise, ensuring the temperature remains low (e.g., below 10°C). The directing effects of the ortho, para-directing acetamido and fluoro groups favor the introduction of the nitro group at the 4-position. The reaction mixture is then poured onto ice to precipitate the nitrated product.
Step 3: Deprotection (Hydrolysis) The isolated N-(3,5-difluoro-4-nitrophenyl)acetamide is heated in an aqueous acidic solution (e.g., 6N hydrochloric acid) at reflux for a few hours. This hydrolyzes the amide bond, yielding the final product, this compound. The product can then be purified by recrystallization.
Visualization of Synthesis Pathways
Caption: Logical workflow for the synthesis of this compound via Pathway A.
Caption: Logical workflow for the synthesis of this compound via Pathway B.
Conclusion
Both Pathway A and Pathway B represent viable routes to this compound.
Pathway B is characteristic of a classical industrial approach, starting from a very basic and inexpensive feedstock. However, it requires harsh reaction conditions, including high temperatures and pressures, which necessitate specialized equipment and pose significant safety challenges.
Pathway A , while starting from a more advanced and moderately priced material, offers several advantages. The reaction conditions are generally milder, and the process avoids the need for high-pressure reactors for the initial steps. Although it involves one more step to reach the common intermediate, the overall process may be more amenable to standard laboratory and pilot plant setups.
The choice between these pathways will ultimately depend on the specific needs of the research or manufacturing team, considering factors such as available equipment, scale of production, cost of starting materials, and safety infrastructure. This guide provides the necessary comparative data to support an informed decision in the synthesis of the valuable intermediate, this compound.
References
A Comparative Guide to Assessing the Purity of Synthesized 3,5-Difluoro-4-nitroaniline
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount to the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized 3,5-Difluoro-4-nitroaniline, a key intermediate in various pharmaceutical and agrochemical applications. We present supporting experimental data and detailed methodologies to aid in the selection and implementation of the most suitable purity assessment strategy.
Introduction to Purity Assessment
The verification of a synthesized compound's purity involves a multi-pronged approach, progressing from qualitative checks to rigorous quantitative analyses. A combination of chromatographic and spectroscopic methods is essential to identify and quantify the target compound and any potential impurities, which may include starting materials, by-products, or degradation products.
Alternatives to this compound
In the synthesis of complex molecules, various fluorinated nitroaniline isomers can serve as alternative building blocks. The choice of isomer can significantly impact the synthetic route and the properties of the final product. Below is a comparison of this compound with other commercially available alternatives.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity (%) | Suppliers |
| This compound | 122129-79-7 | C₆H₄F₂N₂O₂ | 174.11 | 98 - 99 | Various |
| 2,4-Difluoro-6-nitroaniline | 364-30-7 | C₆H₄F₂N₂O₂ | 174.11 | >98 | TCI, Chem-Impex |
| 3,5-Difluoronitrobenzene | 2265-94-3 | C₆H₃F₂NO₂ | 159.09 | 98 - 99 | TCI, Sigma-Aldrich |
| 2-Fluoro-5-nitroaniline | 369-36-8 | C₆H₅FN₂O₂ | 156.12 | >98 | Various |
Key Analytical Techniques for Purity Assessment
A thorough assessment of this compound purity should employ a combination of the following techniques:
1. High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination due to its high resolving power and sensitivity. A typical HPLC analysis provides a chromatogram where the area of the main peak corresponds to the purity of the compound, and smaller peaks indicate impurities.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of aromatic compounds.
-
Mobile Phase: A gradient of acetonitrile and water is often effective. For example, a starting composition of 40% acetonitrile in water, gradually increasing to 80% acetonitrile over 20 minutes.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound exhibits strong absorbance, which can be determined by a UV scan.
-
Sample Preparation: A dilute solution of the synthesized compound in the mobile phase (e.g., 1 mg/mL).
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, aiding in its identification.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Splitless injection of a 1 µL sample.
-
Oven Temperature Program: An initial temperature of 80°C held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of 40-500 m/z.
-
Sample Preparation: The sample is dissolved in a volatile organic solvent like dichloromethane or ethyl acetate.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the synthesized compound and for detecting the presence of impurities. The chemical shifts, coupling constants, and integration of the signals provide detailed structural information. Quantitative NMR (qNMR) can be used for highly accurate purity determination by comparing the integral of a signal from the analyte to that of a certified internal standard.
Experimental Protocol: NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Analysis: Acquire ¹H and ¹³C spectra. For purity assessment, look for small, unidentified peaks that do not correspond to the target molecule or the solvent. The presence of such peaks indicates impurities.
4. Melting Point Analysis
The melting point of a pure crystalline solid is a sharp, well-defined temperature. Impurities typically lower and broaden the melting range. Comparing the observed melting point of the synthesized compound to the literature value for the pure substance is a simple and effective preliminary test of purity. The reported melting point for this compound is in the range of 179-181 °C.[1]
Data Presentation: Purity Assessment Summary
The following table summarizes the expected results from the purity analysis of a synthesized batch of this compound.
| Analytical Technique | Parameter | Expected Result for Pure Compound | Indication of Impurity |
| HPLC | Purity by Area % | >99% | Presence of additional peaks |
| GC-MS | Main Peak Identity | Match with this compound mass spectrum | Detection of other compounds |
| ¹H NMR | Spectral Data | Clean spectrum matching the expected structure | Unassigned peaks |
| Melting Point | Melting Range | Sharp range, e.g., 179-181 °C | Depressed and broadened melting range |
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols for assessing the purity of synthesized this compound.
References
A Comparative Guide to the Computational and Experimental Properties of 3,5-Difluoro-4-nitroaniline
This guide provides a comparative analysis of the physicochemical properties of 3,5-Difluoro-4-nitroaniline, contrasting computationally derived data with available experimental values. For a comprehensive perspective, its properties are also compared against two structural analogs: the parent compound 4-nitroaniline and the chlorinated counterpart, 3,5-Dichloro-4-nitroaniline. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the impact of halogen substitution on the molecular characteristics of nitroanilines.
Data Presentation: Physicochemical Property Comparison
The following table summarizes key quantitative data for this compound and its selected alternatives. The data has been aggregated from various chemical databases and computational sources to facilitate a clear comparison.
| Property | This compound | 4-Nitroaniline (Alternative 1) | 3,5-Dichloro-4-nitroaniline (Alternative 2) |
| CAS Number | 122129-79-7[1] | 100-01-6 | 59992-52-8[2] |
| Molecular Formula | C₆H₄F₂N₂O₂[1] | C₆H₆N₂O₂[3][4] | C₆H₄Cl₂N₂O₂ |
| Molecular Weight ( g/mol ) | 174.105 | 138.12[3] | 207.01 |
| Melting Point (°C) | Data Not Available | 146 - 149 | 173 - 174[2] |
| Boiling Point (°C) | 338.5 (at 760 mmHg)[5] | 332[6] | 399.8 (Predicted)[2] |
| Density (g/cm³) | 1.554 - 1.6[5] | 1.437 | Data Not Available |
| Flash Point (°C) | 158.5[5] | ~199[3] | Data Not Available |
| Vapor Pressure | 9.79E-05 mmHg (at 25°C)[5] | 1.33 hPa (at 142°C)[6] | Data Not Available |
| Computed XLogP3 | 1.3[1][5] | 1.4[3] | 2.9[7] |
Experimental and Computational Protocols
While specific experimental details for every data point are proprietary to their source, this section outlines the standard methodologies employed for determining the properties listed above and the computational workflows used for their prediction.
Experimental Protocols
-
Spectroscopy (FT-IR, UV-Vis, NMR):
-
FT-IR and FT-Raman Spectroscopy: Infrared and Raman spectra are typically recorded using a Fourier-transform spectrometer. Solid samples are often analyzed neat using an Attenuated Total Reflectance (ATR) accessory, while solutions are analyzed in an appropriate solvent (e.g., CCl₄, CHCl₃) using a liquid cell.
-
UV-Visible Spectroscopy: The electronic absorption spectrum is measured with a UV-Vis spectrophotometer. The compound is dissolved in a UV-transparent solvent, such as ethanol or cyclohexane, and the absorbance is recorded across a wavelength range (e.g., 200–800 nm) to determine the maximum absorption wavelengths (λmax).[8]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to a standard like tetramethylsilane (TMS).
-
-
Physicochemical Properties:
-
Melting Point: Determined by heating a small sample in a capillary tube and observing the temperature range over which it melts. Differential Scanning Calorimetry (DSC) provides a more precise measurement by detecting the heat flow change during phase transition.
-
Boiling Point: Measured at a specific pressure, often using distillation apparatus. For high-boiling-point substances, vacuum distillation is used, and the boiling point is extrapolated to atmospheric pressure.
-
Density: For solids, density is often determined using gas pycnometry, which measures the volume of the object by detecting pressure changes in a calibrated chamber.
-
Computational Modeling Protocol
Computational analysis of molecules like this compound typically follows a workflow rooted in quantum chemistry, often using Density Functional Theory (DFT). A common protocol is described below, based on methodologies applied to the related compound 3,5-difluoroaniline.[9]
-
Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation. This is commonly performed using DFT with a functional like B3LYP and a basis set such as 6-311++G(d,p).[9]
-
Vibrational Frequency Analysis: Following optimization, vibrational frequencies are calculated to confirm the structure is a true energy minimum (no imaginary frequencies) and to predict the FT-IR and Raman spectra.
-
Electronic Properties (UV-Vis): The electronic absorption spectrum is predicted using Time-Dependent DFT (TD-DFT) calculations on the optimized geometry. This provides the excitation energies and oscillator strengths corresponding to electronic transitions.[9]
-
NMR Spectra Prediction: Magnetic shielding tensors are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach to predict the ¹H and ¹³C NMR chemical shifts.[9]
-
Molecular Property Calculation: Other properties like dipole moment, polarizability, and the molecular electrostatic potential (MEP) surface are calculated from the optimized electronic structure to analyze reactivity and intermolecular interactions.
Workflow Visualization
The following diagram illustrates the logical workflow for comparing the computationally modeled and experimentally determined properties of this compound.
Caption: Workflow for comparing computational predictions with experimental data.
References
- 1. This compound | C6H4F2N2O2 | CID 2774178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-DICHLORO-4-NITROANILINE CAS#: 59992-52-8 [m.chemicalbook.com]
- 3. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 5. echemi.com [echemi.com]
- 6. 4-Nitroaniline CAS#: 100-01-6 [m.chemicalbook.com]
- 7. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Experimental (FT-IR, FT-Raman, UV and NMR) and quantum chemical studies on molecular structure, spectroscopic analysis, NLO, NBO and reactivity descriptors of 3,5-Difluoroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3,5-Difluoro-4-nitroaniline: A Safety and Logistics Guide
For Immediate Use by Laboratory Professionals
The proper disposal of 3,5-Difluoro-4-nitroaniline is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this chemical, ensuring compliance with hazardous waste regulations. This document is intended for researchers, scientists, and drug development professionals who handle this compound.
Essential Safety and Hazard Information
A specific Safety Data Sheet (SDS) for this compound was not located during the compilation of this guide. The information presented here is based on data for the closely related compound, 4-Fluoro-3-nitroaniline (CAS 364-76-1), and established best practices for handling hazardous chemicals. It is imperative to consult the specific SDS provided by the manufacturer for any chemical in use.
Key Hazards:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Irritation: Causes skin and serious eye irritation.
Handling Precautions:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Take measures to prevent the generation of dust.
-
Under no circumstances should this chemical be allowed to enter drains or waterways.[2]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound.
| PPE Category | Required Equipment |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat or chemical-resistant apron. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges is necessary if working outside a fume hood or if there is a risk of dust generation. |
Step-by-Step Disposal Protocol
Disposal of this compound must be conducted in strict accordance with all applicable local, state, and federal hazardous waste regulations.
1. Waste Collection:
-
All waste containing this compound, including contaminated materials like filter paper and absorbent pads, must be collected in a designated hazardous waste container.
-
The container must be clearly labeled with the chemical name and associated hazards and kept securely sealed when not in use.
-
Ensure the container material is chemically compatible with the waste.
2. Spill Management:
-
In the event of a spill, immediately evacuate the area.
-
While wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.
-
Carefully collect the absorbed material and place it into the designated hazardous waste container.
-
Thoroughly decontaminate the spill area.
3. Off-Site Disposal:
-
It is strictly prohibited to dispose of this compound in the regular trash or down the drain.
-
Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for the pickup and disposal of the waste.
-
The recommended method of disposal is incineration in a chemical incinerator that is equipped with an afterburner and a scrubber.
4. Decontamination of Empty Containers:
-
Empty containers that have held this compound must be treated as hazardous waste unless properly decontaminated.
-
To decontaminate, triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate from this process is considered hazardous waste and must be collected for disposal.
-
Once triple-rinsed, the container can typically be disposed of as non-hazardous waste. Deface the label before disposal.
Disposal Workflow Diagram
The following diagram illustrates the procedural workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Essential Safety and Operational Guide for Handling 3,5-Difluoro-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 3,5-Difluoro-4-nitroaniline. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact. This information is a supplement to, not a substitute for, a comprehensive site-specific safety assessment and compliance with all applicable regulations.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that, based on data from structurally similar compounds such as 4-Nitroaniline and other fluorinated nitroanilines, should be handled with caution.[1][2] Aromatic nitro compounds can be toxic and may cause systemic effects.[3] The primary routes of exposure are inhalation, skin contact, and ingestion.[3]
Quantitative Data Summary: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound.[3] The following table summarizes the required PPE based on best practices for handling hazardous organic chemicals.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[4][5] A face shield is required when there is a risk of splashes. | Protects against splashes and vapors that can cause severe eye irritation. |
| Skin Protection | Chemical-resistant lab coat, fully buttoned.[4][6] Full-length pants and closed-toe shoes are mandatory.[3] For procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be used. | Provides a barrier against accidental skin contact. |
| Hand Protection | Chemical-impermeable gloves. Butyl rubber gloves are generally recommended for nitro compounds.[3][4] Double gloving (e.g., nitrile over butyl rubber) is recommended for enhanced protection.[3] Gloves must be inspected prior to use and replaced immediately upon contact with the chemical.[3][7] | Prevents skin absorption, a primary route of exposure for nitro compounds.[4] |
| Respiratory Protection | All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] If engineering controls are insufficient, an air-purifying respirator (APR) with organic vapor cartridges is recommended.[3] | Protects against inhalation of harmful dust or vapors. |
Experimental Protocols: Handling and Emergency Procedures
Standard Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Verify that the chemical fume hood is functioning properly.[3] Locate the nearest safety shower and eyewash station.
-
Weighing and Transfer: Conduct all weighing and transfer of solid this compound within a chemical fume hood to control exposure to dust.[3]
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water.[7] Decontaminate the work area.
Emergency Procedures:
| Emergency Situation | Protocol |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing and seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[5][7] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[5][7] Seek immediate medical attention. |
| Spill | Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Sweep up the material and place it in a sealed container for disposal.[5][8] |
Disposal Plan
All waste containing this compound, including contaminated lab supplies (e.g., gloves, weighing paper), must be treated as hazardous waste.
Waste Disposal Protocol:
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled, and sealed hazardous waste container.[3] |
| Liquid Waste | Collect in a designated, labeled, and sealed hazardous waste container. Do not pour down the drain.[5] |
| Contaminated PPE | Dispose of in a designated, lined container for hazardous waste.[2] |
All hazardous waste must be disposed of through a licensed disposal company in accordance with local, state, and federal regulations.[5]
Workflow and Safety Relationships
The following diagram illustrates the key steps and decision points for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. amherst.edu [amherst.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
